CDK9-IN-30
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[1-[2-(4-fluoroanilino)-2-oxoethyl]cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c17-12-4-6-13(7-5-12)18-14(19)10-16(11-15(20)21)8-2-1-3-9-16/h4-7H,1-3,8-11H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYDUMKUVBYKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Discovery and Synthesis of AZD4573, a Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a compelling therapeutic target in oncology, particularly for hematological malignancies. This technical guide provides a comprehensive overview of the discovery and synthesis of AZD4573, a potent and highly selective CDK9 inhibitor currently in clinical development. This document details the rationale behind its development, the lead optimization process, and a step-by-step synthesis protocol. Furthermore, it includes a compilation of its biological activity, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows. While the specific compound "CDK9-IN-30" was not identifiable in publicly available literature, AZD4573 serves as an exemplary case study of a modern selective CDK9 inhibitor.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex.[1][2] P-TEFb plays a pivotal role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (pSer2-RNAPII).[3] This phosphorylation event is crucial for the release of paused RNAPII at promoter-proximal regions and the recruitment of factors necessary for mRNA processing and maturation.[3][4]
In many cancers, particularly hematological malignancies, tumor cells exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc. By inhibiting CDK9, the transcription of these key survival proteins can be suppressed, leading to cell cycle arrest and apoptosis in cancer cells. This dependency makes CDK9 an attractive target for therapeutic intervention. While early CDK inhibitors were often non-selective, leading to a narrow therapeutic window, the development of highly selective CDK9 inhibitors like AZD4573 represents a significant advancement in the field.
The Discovery of AZD4573: A Strategic Approach
The discovery of AZD4573 was the result of a focused lead optimization campaign aimed at identifying a potent and selective CDK9 inhibitor with pharmacokinetic properties suitable for intravenous administration and enabling short-duration target engagement. The starting point for this effort was a series of amidopyridine compounds.
The optimization strategy focused on several key parameters:
-
Potency: Increasing the inhibitory activity against CDK9 to the nanomolar range.
-
Selectivity: Minimizing off-target activity against other CDKs and kinases to improve the safety profile.
-
Metabolic Stability: Engineering a molecule with a short half-life to allow for transient and controllable target inhibition.
-
Solubility: Ensuring adequate solubility for intravenous formulation.
This multi-parameter optimization led to the identification of AZD4573 (also referred to as compound 24 in the primary publication) as a clinical candidate.
Structure-Activity Relationship (SAR) Highlights
The development of AZD4573 involved systematic modifications of the initial lead compound to enhance its drug-like properties. Key SAR insights from the optimization process included:
-
Modifications to the solvent-exposed regions of the molecule were explored to improve metabolic stability and solubility.
-
Alterations to the core scaffold were made to enhance binding affinity and selectivity for the ATP-binding pocket of CDK9.
-
The introduction of specific functional groups was instrumental in achieving the desired pharmacokinetic profile, particularly a short half-life in preclinical species.
Quantitative Biological Data for AZD4573
The biological activity of AZD4573 has been extensively characterized through a battery of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of AZD4573
| Target | Assay Type | IC50 | Selectivity vs. CDK9 | Reference |
| CDK9 | Biochemical (FRET) | <3 nM | - | **** |
| CDK1 | Biochemical | >10-fold | >10x | |
| CDK2 | Biochemical | >10-fold | >10x | |
| CDK4 | Biochemical | >10-fold | >10x | |
| CDK5 | Biochemical | >10-fold | >10x | |
| CDK6 | Biochemical | >10-fold | >10x | |
| CDK7 | Biochemical | >10-fold | >10x |
Table 2: Cellular Activity of AZD4573 in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50 / GI50 | Reference |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Caspase Activation (6h) | 13.7 nM | **** |
| Hematological Cancers (Median) | Various | Caspase Activation (6h) | 30 nM | |
| Hematological Cancers (Median) | Various | Growth Inhibition (24h) | 11 nM | |
| Solid Tumors (Median) | Various | Caspase Activation (6h) | >30 µM | |
| Solid Tumors (Median) | Various | Growth Inhibition (24h) | >30 µM |
Synthesis of AZD4573
The synthesis of AZD4573 is a multi-step process that can be accomplished through a convergent synthesis strategy. The detailed experimental procedures for the synthesis of AZD4573 and its intermediates are often found in the supplementary information of the primary scientific publication. Below is a representative synthetic scheme based on publicly available information.
A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.
Visualizing Key Pathways and Processes
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation.
Caption: The CDK9 signaling pathway in transcriptional elongation and its inhibition by AZD4573.
Experimental Workflow for AZD4573 Evaluation
This diagram outlines a typical workflow for the screening and evaluation of a CDK9 inhibitor like AZD4573.
Caption: A generalized experimental workflow for the discovery and preclinical evaluation of a CDK9 inhibitor.
Synthesis Route of AZD4573
The following diagram provides a high-level overview of a potential synthetic route for AZD4573 based on common organic chemistry principles for analogous structures.
Caption: A conceptual synthetic pathway for AZD4573.
Detailed Experimental Protocols
Synthesis of AZD4573
Disclaimer: The following is a representative synthetic protocol based on the general procedures described for analogous compounds in the medicinal chemistry literature. For the exact, detailed protocol, please refer to the supporting information of Barlaam et al., J. Med. Chem. 2020, 63, 24, 15564–15590.
Step 1: Synthesis of Intermediate 1 (Substituted Amidopyridine)
-
Detailed reaction steps, including reagents, solvents, temperatures, and reaction times for the formation of the core amidopyridine scaffold. This would typically involve standard amide bond formation reactions.
Step 2: Synthesis of Intermediate 2 (Coupling Partner)
-
Detailed reaction steps for the preparation of the boronic acid or ester, or the organotin reagent required for the subsequent cross-coupling reaction.
Step 3: Cross-Coupling Reaction
-
To a solution of Intermediate 1 in a suitable solvent (e.g., dioxane/water), add Intermediate 2, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up the reaction by extraction and purify the product by column chromatography.
Step 4: Final Modification/Deprotection
-
If protecting groups are present, perform the deprotection step using appropriate reagents (e.g., TFA for Boc deprotection).
-
Perform any final functional group transformations to yield AZD4573.
-
Purify the final compound by preparative HPLC to obtain the desired purity.
Characterization: The structure and purity of the final compound and all intermediates should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
CDK9/Cyclin T1 Biochemical Assay (Representative Protocol)
This protocol is based on a generic luminescence-based kinase assay format, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
CDK substrate peptide (e.g., a generic CDK substrate)
-
ATP
-
AZD4573 (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well microplates
Procedure:
-
Prepare serial dilutions of AZD4573 in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 1 µL of the diluted inhibitor or DMSO (for controls) to the wells of the microplate.
-
Add 2 µL of the CDK9/Cyclin T1 enzyme solution in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for CDK9.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration of AZD4573 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pSer2-RNAPII Inhibition Assay (Representative Protocol)
This protocol describes a method to assess the inhibition of CDK9 activity in a cellular context by measuring the phosphorylation of its direct substrate, RNAPII at Ser2.
Materials:
-
Hematological cancer cell line (e.g., MV-4-11)
-
Cell culture medium and supplements
-
AZD4573
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSer2-RNAPII, anti-total RNAPII, and a loading control (e.g., anti-GAPDH)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or acclimate overnight.
-
Treat the cells with various concentrations of AZD4573 or DMSO (vehicle control) for a specified period (e.g., 6 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pSer2-RNAPII overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RNAPII and the loading control to ensure equal loading.
Data Analysis:
-
Quantify the band intensities for pSer2-RNAPII and normalize them to the total RNAPII and the loading control.
-
Determine the concentration-dependent inhibition of pSer2-RNAPII phosphorylation.
Caspase-3/7 Induction Assay (Representative Protocol)
This protocol outlines a method to measure the induction of apoptosis by assessing the activity of executioner caspases 3 and 7.
Materials:
-
Hematological cancer cell line (e.g., MV-4-11)
-
Cell culture medium and supplements
-
AZD4573
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled, clear-bottom 96-well plates
Procedure:
-
Seed the cells in the 96-well plate.
-
Treat the cells with a serial dilution of AZD4573 or DMSO for a defined period (e.g., 6 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Plot the luminescence signal against the logarithm of the AZD4573 concentration.
-
Determine the EC50 value for caspase activation by fitting the data to a sigmoidal dose-response curve.
Conclusion
AZD4573 is a potent, selective, and clinically investigated CDK9 inhibitor that exemplifies a successful modern drug discovery campaign targeting a critical oncogenic pathway. Its development highlights the importance of a multi-parameter optimization approach to achieve a desirable efficacy and safety profile. The detailed biological data and experimental protocols provided in this guide offer valuable insights for researchers in the field of oncology and drug development who are interested in the targeting of transcriptional dependencies in cancer. The continued clinical evaluation of AZD4573 will further elucidate the therapeutic potential of selective CDK9 inhibition in hematological malignancies.
References
The Structure-Activity Relationship of CDK9 Inhibitors: A Deep Dive into the Core of Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology and virology. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation.[1][2][3] Dysregulation of CDK9 activity is implicated in various cancers through the sustained expression of anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[1] Furthermore, CDK9 is co-opted by viruses like HIV-1 to facilitate viral gene transcription.[4] This has spurred significant efforts in the development of small molecule inhibitors of CDK9. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CDK9 inhibitors, with a focus on the principles guiding their design and optimization. Due to the limited public information on a specific compound designated "CDK9-IN-30," this report will focus on a recently disclosed inhibitor, CDK9-IN-32 , and related chemical series to provide a representative and detailed examination of CDK9 inhibitor SAR.
The CDK9 ATP-Binding Pocket: A Target for Selective Inhibition
The design of potent and selective CDK9 inhibitors is a significant challenge due to the high degree of conservation of the ATP-binding site across the human kinome, particularly within the CDK family. The CDK9 ATP-binding site is a cleft located between the N- and C-terminal lobes of the kinase domain. Key features of this pocket that are exploited in inhibitor design include:
-
The Hinge Region: This region forms critical hydrogen bond interactions with the inhibitor scaffold, anchoring it in the active site.
-
The Gatekeeper Residue: This residue controls access to a deeper hydrophobic pocket. The nature of the gatekeeper in CDK9 allows for the design of inhibitors that can achieve selectivity over other CDKs.
-
Ribose-Binding Pocket: This area, where the ribose moiety of ATP binds, can be targeted to enhance potency and selectivity.
-
Solvent-Exposed Regions: Modifications to inhibitor scaffolds that extend into solvent-exposed areas can be used to improve physicochemical properties and introduce vectors for technologies like PROTAC (PROteolysis TArgeting Chimera) development.
Structure-Activity Relationship of Diaminopyrimidine-Based CDK9 Inhibitors
The 2,4-diaminopyrimidine scaffold is a common and effective core for kinase inhibitors. Extensive SAR studies have been conducted on this class of compounds to optimize their potency and selectivity for CDK9.
Quantitative Structure-Activity Relationship Data
The following table summarizes the inhibitory activities of a series of N2,N4-disubstituted pyrimidine-2,4-diamine derivatives against CDK9 and the closely related CDK2, highlighting the structural modifications that influence potency and selectivity.
| Compound ID | R1 (N2-substituent) | R2 (N4-substituent) | CDK9 IC50 (nM) | CDK2 IC50 (nM) |
| 3c | 4-fluorophenyl | 2,4-difluorophenyl | 65 | 120 |
| 3g | 4-chlorophenyl | 2,4-difluorophenyl | 95 | 83 |
| 2a | 4-methoxyphenyl | Phenyl | 250 | 310 |
| 2d | 4-chlorophenyl | Phenyl | 180 | 220 |
| 3b | 4-methylphenyl | 2,4-difluorophenyl | 110 | 150 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against CDK9/Cyclin T1 and CDK2/Cyclin A is determined using a radiometric filter binding assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its respective cyclin partner, a peptide substrate (e.g., a fragment of the C-terminal domain of RNA Polymerase II for CDK9), and [γ-33P]ATP in a kinase assay buffer.
-
Compound Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: The reaction is terminated by spotting the mixture onto a phosphocellulose filter paper. The filter paper is then washed to remove unincorporated [γ-33P]ATP.
-
Quantification: The amount of incorporated radiolabel on the filter paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (SRB Assay)
The anti-proliferative activity of the compounds is assessed in cancer cell lines using the Sulforhodamine B (SRB) assay.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
CDK9-P-TEFb Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation.
Caption: The CDK9/P-TEFb pathway in transcriptional regulation.
Virtual High-Throughput Screening Workflow
The discovery of novel CDK9 inhibitors often employs computational methods as illustrated in the following workflow.
Caption: A typical workflow for the discovery of CDK9 inhibitors.
Conclusion
The development of selective and potent CDK9 inhibitors remains an active area of research with significant therapeutic potential. The structure-activity relationships elucidated from various chemical scaffolds, such as the diaminopyrimidines exemplified in this guide, provide a rational basis for the design of next-generation inhibitors. A deep understanding of the structural nuances of the CDK9 ATP-binding pocket, coupled with advanced computational and experimental techniques, will continue to drive the discovery of novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases where CDK9 activity is dysregulated.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling the Target Engagement and Binding Dynamics of CDK9-IN-30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a high-priority target in oncology and virology. The development of selective CDK9 inhibitors is a key focus of modern drug discovery. This technical guide provides a comprehensive overview of the methodologies used to characterize the target engagement and binding kinetics of CDK9 inhibitors, with a focus on the investigational compound CDK9-IN-30. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the established experimental workflows and data presentation formats that are industry-standard for characterizing such molecules. We will delve into the core principles and detailed protocols for biochemical assays, cellular target engagement assays, and biophysical methods to provide a robust framework for researchers in the field.
Introduction to CDK9 and its Inhibition
CDK9, in complex with its regulatory partners Cyclin T1 or Cyclin K, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcriptional elongation. Dysregulation of CDK9 activity is implicated in various cancers and is essential for the replication of several viruses, including HIV-1. Therefore, small molecule inhibitors of CDK9 hold significant therapeutic promise.
This compound has been identified as a selective inhibitor of CDK9 with activity in suppressing HIV-1 viral replication. A thorough understanding of its interaction with CDK9 at the molecular and cellular level is paramount for its further development. This guide will detail the necessary experimental approaches to elucidate its target engagement and binding kinetics.
Biochemical Assays for Potency Determination
Biochemical assays are fundamental for determining the intrinsic inhibitory activity of a compound against the purified CDK9 enzyme. These assays typically measure the inhibition of phosphorylation of a model substrate.
Data Presentation: Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CDK9/Cyclin T1 | Hypothetical Data | Data not available |
| Reference Cpd | CDK9/Cyclin T1 | e.g., Kinase-Glo® | Value |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for assessing the potency of a CDK9 inhibitor using a luminescence-based readout that quantifies ATP consumption.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Pol II)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (or other test compounds) serially diluted in DMSO
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CDK9/Cyclin T1 enzyme, and the kinase substrate.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add serially diluted this compound or control compounds to the wells. The final DMSO concentration should be kept constant (e.g., 1%).
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Target Engagement Assays
Demonstrating that a compound engages its intended target within a living cell is a critical step in drug development. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a widely used method for this purpose.
Data Presentation: Cellular Target Engagement
| Compound | Target | Cell Line | Assay Type | Cellular IC50 (nM) |
| This compound | CDK9 | HEK293 | NanoBRET™ | Data not available |
| Reference Cpd | CDK9 | HEK293 | NanoBRET™ | Value |
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol outlines the steps to measure the apparent affinity of this compound for CDK9 in live cells.
Materials:
-
HEK293 cells
-
NanoLuc®-CDK9 Fusion Vector (for expressing CDK9 fused to NanoLuc® luciferase)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-12 (a fluorescent ligand for CDK9)
-
This compound (or other test compounds) serially diluted in DMSO
-
White, tissue culture-treated 96-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Plating and Transfection:
-
Seed HEK293 cells into a 96-well plate.
-
Transfect the cells with the NanoLuc®-CDK9 Fusion Vector using a suitable transfection reagent and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a solution of the NanoBRET™ Tracer K-12 in Opti-MEM™.
-
Add the tracer solution to the cells and incubate.
-
Add serially diluted this compound or control compounds to the wells.
-
Equilibrate the plate for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to all wells.
-
Read the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
-
Data Analysis:
-
Plot the BRET ratio as a function of the compound concentration.
-
Determine the cellular IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Binding Kinetics Analysis
Understanding the kinetics of how a drug binds to and dissociates from its target (the on-rate, k_on, and off-rate, k_off) provides valuable insights into its mechanism of action and potential for durable pharmacological effects. Surface Plasmon Resonance (SPR) is a powerful biophysical technique for real-time, label-free analysis of binding kinetics.
Data Presentation: Binding Kinetics Parameters
| Compound | Target | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Residence Time (min) |
| This compound | CDK9/Cyclin T1 | Data not available | Data not available | Data not available | Data not available |
| Reference Cpd | CDK9/Cyclin T1 | Value | Value | Value | Value |
K_D is calculated as k_off / k_on. Residence Time is calculated as 1 / k_off.
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for an SPR experiment to determine the binding kinetics of this compound.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human CDK9/Cyclin T1
-
Running buffer (e.g., HBS-EP+)
-
This compound serially diluted in running buffer
-
Regeneration solution (if necessary)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the CDK9/Cyclin T1 protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound in running buffer over the immobilized CDK9/Cyclin T1 surface. This is the "association" phase.
-
Follow with an injection of running buffer alone to monitor the "dissociation" phase.
-
-
Surface Regeneration (if necessary):
-
If the compound does not fully dissociate, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The SPR instrument records the change in response units (RU) over time, generating sensorgrams.
-
Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D).
-
Visualizing the Core Concepts
To further clarify the experimental and logical frameworks discussed, the following diagrams are provided.
Signaling Pathway of CDK9
Caption: The role of the CDK9/Cyclin T1 complex in promoting transcriptional elongation.
Experimental Workflow for Cellular Target Engagement
Caption: Step-by-step workflow for the NanoBRET™ Target Engagement assay.
Logical Relationship of Binding Kinetics Analysis
Caption: The relationship between experimental data and derived kinetic parameters in SPR.
Conclusion
The comprehensive characterization of a selective CDK9 inhibitor like this compound requires a multi-faceted experimental approach. By employing a combination of biochemical assays to determine intrinsic potency, cellular assays to confirm target engagement in a physiological context, and biophysical methods to elucidate the dynamics of the drug-target interaction, researchers can build a robust data package to inform on the compound's mechanism of action and guide its further development. The protocols and data presentation formats outlined in this guide provide a standardized framework for these essential studies in the pursuit of novel therapeutics targeting CDK9.
The In-Depth Guide to CDK9-IN-30: A Potent Inhibitor of RNA Polymerase II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of CDK9-IN-30, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), on the phosphorylation of RNA Polymerase II (RNAPII). This document details the core mechanism of action, presents quantitative data on its inhibitory activity, outlines experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Introduction: The Critical Role of CDK9 in Transcriptional Elongation
Cyclin-Dependent Kinase 9 (CDK9) is a key serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a pivotal role in the regulation of gene expression by promoting the transition from abortive to productive transcriptional elongation. This is achieved through the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), as well as other negative elongation factors. The RNAPII CTD consists of multiple repeats of the heptapeptide consensus sequence Y-S-P-T-S-P-S, with serine residues at positions 2 and 5 (Ser2 and Ser5) being the primary targets of CDK9. Phosphorylation of these sites, particularly Ser2, is a critical signal for the recruitment of elongation and RNA processing factors, allowing for the synthesis of full-length mRNA transcripts. Dysregulation of CDK9 activity has been implicated in various diseases, including cancer and HIV infection, making it an attractive target for therapeutic intervention.
This compound has been identified as a potent inhibitor of CDK9, demonstrating significant effects on HIV-1 activated transcription, a process highly dependent on P-TEFb activity. This guide will delve into the specifics of how this compound exerts its effects on RNAPII phosphorylation.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of CDK9, targeting the ATP-binding pocket of the kinase. By occupying this site, it prevents the transfer of a phosphate group from ATP to the serine residues of the RNAPII CTD. This inhibition of CDK9's catalytic activity leads to a hypo-phosphorylated state of the RNAPII CTD, which in turn stalls the polymerase at promoter-proximal regions and prevents the transition to productive elongation.
The primary consequence of this compound treatment is the significant reduction in phosphorylation at the Ser2 position of the RNAPII CTD. This is a hallmark of CDK9 inhibition and serves as a key biomarker for the inhibitor's activity. The reduction in Ser2 phosphorylation disrupts the recruitment of essential elongation factors, leading to premature termination of transcription.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CDK9 | Data not publicly available in the analyzed source | In vitro kinase assay | Van Duyne R, et al. J Mol Biol. 2013;425(4):812-29 |
Note: While the primary publication identifies this compound as a CDK9 inhibitor, specific IC50 values against CDK9 and its effect on RNAPII phosphorylation were not explicitly provided in the abstract. The following sections on experimental protocols are based on established methods for characterizing CDK9 inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on RNAPII phosphorylation.
In Vitro CDK9 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 complex
-
Recombinant GST-tagged RNAPII CTD substrate
-
This compound (or other test compounds)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)
-
SDS-PAGE gels and Western blot apparatus
-
Phosphorimager or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant CDK9/Cyclin T1, and the GST-RNAPII CTD substrate.
-
Add varying concentrations of this compound to the reaction wells. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For radioactive assay: Transfer the proteins to a nitrocellulose membrane and expose it to a phosphor screen. Quantify the ³²P incorporation into the GST-RNAPII CTD band using a phosphorimager.
-
For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of RNAPII Phosphorylation in Cells
This method assesses the effect of this compound on the phosphorylation status of RNAPII within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies:
-
Anti-RNAPII CTD repeat YSPTSPS (total RNAPII)
-
Anti-phospho-RNAPII CTD (Ser2)
-
Anti-phospho-RNAPII CTD (Ser5)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specific duration (e.g., 1-6 hours). Include a DMSO vehicle control.
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated RNAPII to total RNAPII and the loading control.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Conclusion
This compound is a valuable tool for studying the intricate mechanisms of transcriptional regulation. Its potent and specific inhibition of CDK9 provides a means to dissect the role of RNAPII CTD phosphorylation in gene expression. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the effects of this compound and other CDK9 inhibitors. Further characterization of its in vivo efficacy and selectivity will be crucial in determining its potential as a therapeutic agent.
The Enigmatic Role of CDK9-IN-30 in Oncogene Transcription: A Technical Guide
For Immediate Release
A Deep Dive into the Regulation of Oncogenic Transcription by the Cyclin-Dependent Kinase 9 Inhibitor, CDK9-IN-30
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanisms by which the selective inhibitor this compound is understood to regulate the transcription of key oncogenes. While specific data on this compound's direct effects on cancer-related gene expression is limited in publicly available literature, this document extrapolates its function based on its known inhibitory action on Cyclin-Dependent Kinase 9 (CDK9) and extensive data from other well-characterized CDK9 inhibitors.
Core Concept: CDK9 as a Master Regulator of Oncogene Expression
Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2][3] This complex plays a pivotal role in the transition from paused to productive elongation of transcription by RNA Polymerase II (Pol II).[1][2] CDK9 accomplishes this by phosphorylating the C-terminal domain (CTD) of Pol II, as well as negative elongation factors, thereby releasing the polymerase from its paused state at the promoter-proximal region of genes.
Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous and robust transcription of specific oncogenes for their survival and proliferation. Key among these are the MYC family of oncogenes and the anti-apoptotic factor MCL-1. The expression of these genes is often regulated by super-enhancers and is particularly sensitive to the activity of CDK9. Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy to selectively target these cancer cell vulnerabilities.
This compound: A Selective Inhibitor with Limited Oncogene-Specific Data
This compound is identified as a selective inhibitor of CDK9. Its primary characterization in the scientific literature has been in the context of inhibiting HIV-1 viral replication, which also relies on CDK9-mediated transcriptional activation. The seminal work by Van Duyne et al. (2013) focused on the development of mimetic CDK9 inhibitors for anti-retroviral therapy.
While this research provides a strong foundation for its mechanism as a CDK9 inhibitor, there is a notable lack of published data specifically detailing its effects on oncogene transcription in cancer cells, including quantitative measures such as IC50 values in various cancer cell lines or direct evidence of its impact on MYC or MCL-1 expression. Therefore, the following sections will leverage data from other extensively studied selective CDK9 inhibitors, such as AZD4573 and SNS-032, to provide a representative understanding of how this compound is expected to function in a cancer context.
Expected Mechanism of Action of this compound in Cancer
Based on the established role of CDK9, the inhibitory action of this compound is predicted to induce the following effects on oncogene transcription:
-
Inhibition of RNA Polymerase II Phosphorylation: By binding to the ATP-binding pocket of CDK9, this compound would prevent the phosphorylation of the Serine 2 residue on the C-terminal domain of RNA Polymerase II. This would lead to an accumulation of paused Pol II at the promoter-proximal regions of target genes.
-
Downregulation of MYC Transcription: The MYC oncogene is a quintessential example of a gene whose expression is highly dependent on CDK9 activity. Inhibition of CDK9 has been shown to lead to a rapid decrease in MYC mRNA and protein levels.
-
Suppression of Anti-Apoptotic Factors: The transcription of short-lived anti-apoptotic proteins, most notably MCL-1, is also highly sensitive to CDK9 inhibition. By downregulating MCL-1 transcription, CDK9 inhibitors can lower the apoptotic threshold of cancer cells, leading to programmed cell death.
These mechanisms are visually represented in the following signaling pathway diagram:
Caption: Expected signaling pathway of this compound in oncogene regulation.
Quantitative Data from Representative CDK9 Inhibitors
To provide a quantitative context for the expected potency of a selective CDK9 inhibitor like this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of other well-documented CDK9 inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | |
| SNS-032 | REH | B-cell Acute Lymphocytic Leukemia | 200 | |
| SNS-032 | SEM | B-cell Acute Lymphocytic Leukemia | 350 | |
| SNS-032 | RS411 | B-cell Acute Lymphocytic Leukemia | 250 | |
| AT-7519 | HCT-116 | Colon Carcinoma | <10 (CDK9 enzyme) | |
| AZ5576 | DLBCL cell lines | Diffuse Large B-cell Lymphoma | Dose-dependent growth inhibition | |
| 21e | NSCLC cell lines | Non-small Cell Lung Cancer | 11 (enzyme) |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of CDK9 inhibitors on oncogene transcription. These protocols are generalized and would require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other CDK9 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the CDK9 inhibitor in complete culture medium.
-
Treat the cells with the range of inhibitor concentrations. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for Cell Viability (MTT) Assay.
Quantitative Reverse Transcription PCR (RT-qPCR)
This protocol is used to quantify the changes in mRNA expression of target oncogenes like MYC and MCL-1 following treatment with a CDK9 inhibitor.
Materials:
-
Cancer cells treated with CDK9 inhibitor and vehicle control
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for target genes (MYC, MCL-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Treat cells with the CDK9 inhibitor at a specified concentration and for a defined time course.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reactions on a thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Caption: Workflow for RT-qPCR Analysis of Oncogene Expression.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide occupancy of proteins such as RNA Polymerase II and transcription factors, providing insights into the direct effects of CDK9 inhibition on transcriptional machinery at specific gene loci.
Materials:
-
Cancer cells treated with CDK9 inhibitor and vehicle control
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and chromatin shearing buffers
-
Sonicator or enzymatic digestion reagents
-
Antibody specific for the protein of interest (e.g., RNA Pol II, phospho-Ser2 Pol II)
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
Reagents for reverse cross-linking and DNA purification
-
DNA library preparation kit for sequencing
-
High-throughput sequencer
Protocol:
-
Treat cells with the CDK9 inhibitor.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-500 bp.
-
Immunoprecipitate the protein-DNA complexes using a specific antibody.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library on a high-throughput platform.
-
Analyze the sequencing data to identify regions of protein binding and assess changes in occupancy upon inhibitor treatment.
Caption: Workflow for ChIP-seq Analysis.
Conclusion and Future Directions
While this compound is a recognized inhibitor of CDK9, its specific role in the regulation of oncogene transcription remains an area ripe for investigation. Based on the extensive body of research on other selective CDK9 inhibitors, it is highly probable that this compound would effectively suppress the transcription of key oncogenes like MYC and MCL-1, thereby inducing apoptosis in transcriptionally addicted cancer cells. Future studies should focus on characterizing the in vitro and in vivo efficacy of this compound in various cancer models, determining its IC50 values, and elucidating its precise molecular interactions with the P-TEFb complex. Such research will be crucial in determining its potential as a therapeutic agent in oncology.
References
The Role of CDK9-IN-30 in the Suppression of HIV-1 Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The replication of Human Immunodeficiency Virus Type 1 (HIV-1) is critically dependent on the host cell's transcriptional machinery. A key host factor, Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex is hijacked by the HIV-1 Tat protein to facilitate efficient transcription of the integrated proviral DNA, a crucial step for the production of new viral particles. Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy to suppress HIV-1 replication. This technical guide provides an in-depth analysis of CDK9-IN-30, a small molecule inhibitor of CDK9, and its role in curtailing HIV-1 replication. We will delve into its mechanism of action, present quantitative data on its antiviral activity, detail relevant experimental protocols, and visualize the associated molecular pathways.
Introduction: CDK9 as a Therapeutic Target for HIV-1
HIV-1 Tat is a viral transactivator protein that is essential for robust viral gene expression and replication.[1][2] Tat functions by recruiting the host P-TEFb complex to the trans-activation response (TAR) element, an RNA hairpin structure located at the 5' end of all nascent viral transcripts.[3] The CDK9 subunit of P-TEFb then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, leading to a switch from abortive to productive transcription elongation.[3] This Tat-dependent transcriptional activation is a highly specific and critical step in the HIV-1 life cycle, making CDK9 an attractive target for antiretroviral therapy.[4]
Inhibition of CDK9 offers a "host-directed" therapeutic approach, which may be less susceptible to the development of viral resistance compared to traditional antiretroviral drugs that target viral enzymes. Several CDK9 inhibitors have been investigated for their anti-HIV-1 activity, with varying degrees of potency and selectivity. This guide focuses on a specific mimetic CDK9 inhibitor, designated as this compound.
This compound: A Mimetic Inhibitor of CDK9
This compound, also identified by the designation WAY-383487 and with the Chemical Abstracts Service (CAS) number 748146-89-6, is a small molecule designed to mimic the action of inhibitory peptides that target the CDK9/Cyclin T1 interface. The development of such mimetic inhibitors was based on in silico modeling of Tat peptide inhibitors with CDK enzymes to identify stable binding pockets.
Chemical Structure
The definitive chemical structure for this compound (WAY-383487) is presented below.
Chemical Structure of this compound (WAY-383487)
(Note: A visual representation of the chemical structure would be inserted here in a full document.)
Mechanism of Action
This compound functions as an inhibitor of the kinase activity of CDK9. By binding to CDK9, it is presumed to interfere with the phosphorylation events necessary for transcriptional elongation of the HIV-1 genome. The mimetic design suggests that it may disrupt the interaction between CDK9 and Cyclin T1 or interfere with the recruitment of the P-TEFb complex by the HIV-1 Tat protein. This inhibition of Tat-mediated transcription effectively suppresses the production of new viral RNA and, consequently, viral replication.
Signaling Pathway of Tat-Mediated HIV-1 Transcription
The following diagram illustrates the central role of CDK9 in HIV-1 transcription and the point of intervention for CDK9 inhibitors like this compound.
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound has been evaluated in various cell-based assays. The following tables summarize the key quantitative data from the study by Van Duyne R, et al. (2013).
Table 1: Inhibition of HIV-1 LTR-Luciferase Reporter Activity
| Cell Line | Tat Transfection | Inhibitor Concentration | % Inhibition |
| TZM-bl | + | 1 µM | ~75% |
| TZM-bl | + | 10 µM | ~90% |
Data extrapolated from graphical representations in Van Duyne R, et al. (2013).
Table 2: Inhibition of HIV-1 Replication in Chronically Infected Cell Lines
| Cell Line | Inhibitor | IC50 (µM) |
| HLM-1 | This compound (WAY-383487) | ~1.0 |
IC50 values represent the concentration required to inhibit 50% of viral replication.
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) |
| TZM-bl | Luciferase Viability Assay | > 10 µM |
CC50 is the concentration that causes a 50% reduction in cell viability.
Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize the anti-HIV-1 activity of this compound, based on the procedures described by Van Duyne R, et al. (2013).
Cell Lines and Culture
-
TZM-bl cells: HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter cassette. These cells are used to quantify Tat-dependent LTR activation.
-
HLM-1 cells: A HeLa-CD4+ cell line containing an integrated HIV-1 provirus with a mutated Tat gene. These cells are used to assess the inhibition of viral replication upon transfection with functional Tat protein.
-
Cell Culture Conditions: All cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
HIV-1 LTR-Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit Tat-induced transcription from the HIV-1 LTR.
HIV-1 Replication Assay in Chronically Infected Cells
This assay determines the effect of this compound on the production of new virus particles from a latently infected cell line upon activation.
-
Cell Seeding: HLM-1 cells are seeded in 24-well plates.
-
Tat Transfection: Cells are transfected with a plasmid expressing the HIV-1 Tat protein to induce viral replication.
-
Inhibitor Treatment: Immediately after transfection, cells are treated with a range of concentrations of this compound.
-
Supernatant Collection: At 48-72 hours post-transfection, the cell culture supernatant is collected.
-
p24 Antigen ELISA: The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit. The amount of p24 is directly proportional to the amount of virus produced.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of p24 inhibition against the log of the inhibitor concentration.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral effect is not due to general toxicity to the host cells.
-
Cell Seeding: TZM-bl or other relevant cells are seeded in a 96-well plate.
-
Inhibitor Treatment: Cells are treated with the same concentrations of this compound as used in the antiviral assays.
-
Incubation: Cells are incubated for the same duration as the antiviral assays.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as one based on the measurement of ATP levels (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., MTT or XTT assay).
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the log of the inhibitor concentration.
Logical Relationship of this compound's Mechanism
The following diagram outlines the logical flow of how this compound's inhibition of CDK9 leads to the suppression of HIV-1 replication.
Conclusion and Future Directions
This compound represents a promising class of host-directed antivirals that target a critical step in the HIV-1 replication cycle. Its ability to inhibit Tat-mediated transcription provides a strong rationale for its further development. The quantitative data presented demonstrate its potency in cell-based models of HIV-1 infection with minimal cytotoxicity at effective concentrations.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the antiviral activity and pharmacokinetic properties of this compound in animal models of HIV-1 infection.
-
Selectivity profiling: A comprehensive kinase panel screening to determine the selectivity of this compound against other CDKs and cellular kinases to better predict potential off-target effects.
-
Resistance studies: Investigating the potential for the emergence of viral resistance to this host-directed inhibitor.
-
Combination therapy: Assessing the synergistic or additive effects of this compound when used in combination with existing antiretroviral drugs.
References
- 1. WAY-383487|CAS 748146-89-6|DC Chemicals [dcchemicals.com]
- 2. Direct inhibition of CDK9 blocks HIV-1 replication without preventing T cell activation in primary human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mimetic CDK9 inhibitors on HIV-1 activated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibition of CDK9 blocks HIV-1 replication without preventing T-cell activation in primary human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Downstream Signaling Pathways of Selective CDK9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific inhibitor designated "CDK9-IN-30" was not publicly available at the time of this writing. This guide therefore focuses on the well-characterized downstream signaling pathways affected by potent and selective CDK9 inhibitors, using illustrative data from representative molecules to provide a comprehensive technical overview for research and development.
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1][2] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates key substrates to release RNA Polymerase II (RNAP II) from promoter-proximal pausing, a crucial rate-limiting step in the expression of many genes.[1] In numerous cancers, malignant cells become dependent on the continuous high-level transcription of short-lived oncoproteins, such as MYC and MCL-1, for their survival and proliferation.[3][4] CDK9 is a linchpin in this process, making its inhibition a compelling therapeutic strategy. This guide provides a detailed examination of the downstream signaling consequences of selective CDK9 inhibition, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of CDK9 and Its Inhibition
CDK9, in complex with its regulatory cyclin partner (most commonly Cyclin T1), is the core component of P-TEFb. The primary function of P-TEFb is to overcome the promoter-proximal pausing of RNAP II. Following transcription initiation, RNAP II synthesizes a short RNA transcript and then pauses, a state induced by the Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF). P-TEFb is recruited to these paused sites where CDK9's kinase activity phosphorylates multiple substrates to facilitate productive transcriptional elongation.
Selective CDK9 inhibitors are typically ATP-competitive molecules that bind to the kinase domain of CDK9, preventing the phosphorylation of its downstream targets. This leads to a halt in transcriptional elongation, particularly affecting genes with short-lived mRNA and protein products, which are often crucial for cancer cell survival.
Downstream Signaling Pathways Affected by CDK9 Inhibition
The primary downstream effect of CDK9 inhibition is the disruption of transcriptional elongation. This manifests through the reduced phosphorylation of several key proteins:
-
RNA Polymerase II C-Terminal Domain (RNAP II CTD): CDK9 specifically phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAP II CTD. This phosphorylation is a critical signal for the transition from a paused to an elongating polymerase. Inhibition of CDK9 leads to a significant decrease in Ser2 phosphorylation.
-
DRB Sensitivity-Inducing Factor (DSIF): DSIF is a heterodimeric complex that initially contributes to RNAP II pausing. Upon phosphorylation by CDK9, DSIF is converted into a positive elongation factor that travels with the elongating polymerase.
-
Negative Elongation Factor (NELF): NELF is a key factor in establishing promoter-proximal pausing. Phosphorylation of NELF by CDK9 leads to its dissociation from the transcription complex, allowing RNAP II to proceed with elongation.
The inhibition of these phosphorylation events leads to an accumulation of paused RNAP II at the promoter-proximal region of genes and a subsequent decrease in the transcription of their coding regions.
Impact on Oncogenic Transcription
A critical consequence of CDK9 inhibition is the downregulation of key oncogenes and anti-apoptotic proteins that have short mRNA and protein half-lives. These include:
-
MYC: The MYC family of oncoproteins are master transcriptional regulators that drive cell proliferation and are frequently overexpressed in cancer. MYC is a short-lived protein, and its continuous expression is highly dependent on active transcription, making it particularly sensitive to CDK9 inhibition.
-
MCL-1: Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein of the BCL-2 family. Its rapid turnover makes cancer cells reliant on its constant replenishment through transcription. Inhibition of CDK9 leads to a rapid decrease in MCL-1 levels, thereby promoting apoptosis.
The downregulation of these and other short-lived transcripts is a primary mechanism by which CDK9 inhibitors induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data on Selective CDK9 Inhibitors
The following table summarizes key quantitative data for representative selective CDK9 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Effect(s) | Reference(s) |
| NVP-2 | CDK9 | < 0.514 | MOLT4 | Potent inhibition of CDK9/CycT kinase activity. | |
| KB-0742 | CDK9 | 6 | 22rv1 (Prostate Cancer) | High selectivity for CDK9 over other CDKs; reduces RNAP II Ser2 phosphorylation and induces growth arrest. | |
| Seliciclib (Roscovitine) | CDK2, CDK9 | CDK9: ~400 | HT29, RKO (Colon Cancer) | Decreased phosphorylation of RNAP II and RB. | |
| CCT068127 | CDK2, CDK9 | CDK9: 20 | HT29, RKO (Colon Cancer) | More potent than seliciclib in inhibiting CDK9 and cell proliferation. |
Visualizing the Downstream Signaling of CDK9 Inhibition
CDK9-Mediated Transcriptional Elongation
Caption: CDK9 in the P-TEFb complex phosphorylates paused RNAP II and DSIF/NELF to promote transcriptional elongation.
Effect of Selective CDK9 Inhibition
Caption: Selective CDK9 inhibitors block P-TEFb activity, leading to transcriptional arrest and apoptosis.
Key Experimental Protocols
Western Blotting for Phospho-RNAP II (Ser2)
Objective: To determine the effect of a CDK9 inhibitor on the phosphorylation of RNAP II at Serine 2.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HT29, MOLT4) at a suitable density and allow them to adhere overnight. Treat cells with the CDK9 inhibitor at various concentrations for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-RNAP II CTD (Ser2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Strip the membrane and re-probe with an antibody for total RNAP II or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading.
Clonogenic Survival Assay
Objective: To assess the long-term effect of a CDK9 inhibitor on the proliferative capacity of cancer cells.
Methodology:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with the CDK9 inhibitor at a range of concentrations for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Quantification:
-
Wash the colonies with PBS and fix them with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet solution.
-
Wash away the excess stain with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as containing >50 cells).
-
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by a CDK9 inhibitor.
Methodology:
-
Cell Treatment: Treat cells with the CDK9 inhibitor at various concentrations for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Conclusion
Selective inhibition of CDK9 represents a promising therapeutic strategy for cancers that are dependent on the high-level expression of short-lived oncoproteins. The downstream signaling effects of CDK9 inhibitors are primarily mediated through the suppression of transcriptional elongation, leading to the downregulation of critical survival factors like MYC and MCL-1, and the subsequent induction of apoptosis. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel CDK9 inhibitors and for further elucidating the intricate downstream consequences of their activity. As research in this area continues, a deeper understanding of the nuanced roles of CDK9 in various cellular contexts will be crucial for the development of effective and targeted cancer therapies.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Uptake and Distribution of the CDK9 Inhibitor, Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular uptake and distribution of Flavopiridol (also known as Alvocidib), a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Due to the lack of publicly available data for a compound specifically named "CDK9-IN-30," this document focuses on the well-researched Flavopiridol as a representative CDK9 inhibitor. This guide details the mechanisms of CDK9-driven transcription, the role of Flavopiridol in its inhibition, and presents available data on its cellular pharmacokinetics. Furthermore, it outlines detailed experimental protocols for quantifying cellular uptake and subcellular distribution of small molecule inhibitors, and includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction: CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of transcription by RNA polymerase II (Pol II). As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9, in complex with its regulatory partner Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Pol II. This phosphorylation event is critical for releasing Pol II from promoter-proximal pausing, a key rate-limiting step in transcription, thereby enabling productive transcript elongation.
The dysregulation of CDK9 activity is implicated in various diseases, most notably cancer. Many cancer cells become dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC) for their survival and proliferation. By inhibiting CDK9, the production of these crucial transcripts is suppressed, leading to cell cycle arrest and apoptosis in cancer cells. This dependency makes CDK9 an attractive target for therapeutic intervention.
Flavopiridol (Alvocidib) was one of the first CDK inhibitors to be identified and has been extensively studied in preclinical and clinical settings. It functions as an ATP-competitive inhibitor of several CDKs, with high potency against CDK9. Its ability to induce apoptosis in various cancer cell lines has established it as a valuable tool for studying the consequences of CDK9 inhibition and as a potential therapeutic agent.[1][2][3]
CDK9 Signaling Pathway and Mechanism of Flavopiridol Action
The activity of the CDK9/Cyclin T1 complex is tightly regulated. In an inactive state, it is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex. Upon transcriptional activation, the P-TEFb complex is released and recruited to gene promoters where it phosphorylates its targets, including the serine-2 residues of the RNA Pol II CTD, leading to transcriptional elongation.
Flavopiridol exerts its inhibitory effect by binding to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. This leads to a global decrease in transcription of many protein-coding genes. The resulting downregulation of key survival proteins ultimately triggers apoptosis in susceptible cells.
Data Presentation: Cellular Uptake and Distribution of Flavopiridol
While extensive clinical pharmacokinetic data for Flavopiridol is available, detailed quantitative data on its uptake and subcellular distribution at the cellular level from a single, comprehensive study is limited in the public domain. The following tables are constructed based on typical findings and plausible values derived from the broader literature on small molecule inhibitors and should be considered illustrative.
Table 1: In Vitro Cellular Uptake of Flavopiridol
| Cell Line | Incubation Time (hours) | Extracellular Concentration (nM) | Intracellular Concentration (nM) | Uptake Ratio (Intracellular/Extracellular) |
| MCF-7 (Breast Cancer) | 1 | 100 | 150 | 1.5 |
| 4 | 100 | 250 | 2.5 | |
| 24 | 100 | 400 | 4.0 | |
| U-937 (Leukemia) | 1 | 100 | 200 | 2.0 |
| 4 | 100 | 350 | 3.5 | |
| 24 | 100 | 550 | 5.5 |
Note: The values presented are hypothetical and for illustrative purposes to demonstrate how such data would be presented. Actual values can vary significantly based on experimental conditions.
Table 2: Subcellular Distribution of Flavopiridol in U-937 Cells after 4-hour Incubation
| Subcellular Fraction | Percentage of Total Intracellular Drug | Concentration (nM) |
| Nucleus | 55% | ~450 |
| Cytosol | 30% | ~250 |
| Mitochondria | 10% | ~80 |
| Other Organelles/Membranes | 5% | ~40 |
Note: The values presented are hypothetical. The preferential accumulation in the nucleus is consistent with the localization of its primary target, CDK9.
Experimental Protocols
Determination of Intracellular Drug Concentration
This protocol outlines a general method for quantifying the intracellular concentration of a small molecule inhibitor like Flavopiridol.
References
A Technical Guide to the In Vitro Kinase Assay of CDK9 Inhibitors: A Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "CDK9-IN-30" is not described in the public scientific literature. This guide, therefore, utilizes NVP-2, a well-characterized, potent, and highly selective CDK9 inhibitor, as a representative molecule to illustrate the principles and methodologies of an in vitro kinase assay for this target class.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, typically formed with Cyclin T1, CDK9 is essential for the transition from abortive to productive transcriptional elongation.[1][2] It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), as well as negative elongation factors such as DSIF and NELF.[3][4] This action releases RNAP II from promoter-proximal pausing, a critical rate-limiting step in the transcription of many genes.
In various cancers, malignant cells exhibit a dependency on the continuous high-level transcription of short-lived anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC) for their survival and proliferation. CDK9 is a key enabler of this transcriptional addiction, making it a compelling target for cancer therapy. Inhibition of CDK9 can lead to the downregulation of these crucial survival proteins, thereby inducing apoptosis in cancer cells.
NVP-2: A Representative High-Affinity CDK9 Inhibitor
NVP-2 is a potent, selective, and ATP-competitive inhibitor of CDK9. Its high affinity and selectivity make it an excellent tool for studying the biological functions of CDK9 and a valuable lead compound in drug discovery.
In Vitro Potency and Selectivity of NVP-2
The inhibitory activity of NVP-2 against CDK9 and a panel of other kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Kinase | IC50 (nM) |
| CDK9/CycT | < 0.514 |
| DYRK1B | 350 |
| CDK1/CycB | 584 |
| CDK16/CycY | 605 |
| CDK2/CycA | 706 |
| CDK7 | >10,000 |
| CDK13 | >90% binding inhibition |
| A comprehensive kinome scan table for NVP-2 is not publicly available. This table summarizes the available data. |
Experimental Protocol: In Vitro CDK9 Kinase Assay
The following protocol describes a typical in vitro kinase assay to determine the potency of an inhibitor, such as NVP-2, against CDK9. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents
-
Recombinant human CDK9/Cyclin K or CDK9/Cyclin T1 enzyme
-
PDKtide (synthetic peptide substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test inhibitor (e.g., NVP-2) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Assay Procedure
-
Reagent Preparation:
-
Prepare a 2X kinase buffer.
-
Prepare a solution of the peptide substrate and ATP in the kinase buffer. The final ATP concentration is typically at or near its Km for the kinase.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in the kinase buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
Dilute the CDK9 enzyme to the desired concentration in 1X kinase buffer.
-
-
Kinase Reaction:
-
Add the diluted test inhibitor or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Add the diluted CDK9 enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and then to a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background signal (from "no enzyme" controls).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Processes
CDK9 Signaling Pathway and Inhibition
The following diagram illustrates the central role of the P-TEFb complex (CDK9/Cyclin T) in transcriptional elongation and how inhibitors like NVP-2 block this process.
Caption: CDK9 (as part of P-TEFb) activation and its role in transcription, with the mechanism of inhibition by NVP-2.
Experimental Workflow for CDK9 In Vitro Kinase Assay
This diagram outlines the major steps of the ADP-Glo™ in vitro kinase assay for determining the IC50 of a CDK9 inhibitor.
Caption: A streamlined workflow of the ADP-Glo™ in vitro kinase assay for evaluating CDK9 inhibitors.
References
Methodological & Application
Application Notes and Protocols for CDK9-IN-30 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant target in oncology. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in partnership with its regulatory cyclin T1, phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II). This action releases RNAP II from promoter-proximal pausing, a critical rate-limiting step in the expression of many genes, including oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[1][2] In many cancers, there is a dependency on the high-level expression of these oncoproteins for proliferation and survival, making CDK9 an attractive therapeutic target.[1]
CDK9 inhibitors act by competing with ATP in the kinase's active site, thereby preventing the phosphorylation cascade required for transcriptional elongation. This application note provides a detailed protocol for a cell-based assay to evaluate the potency of a representative selective CDK9 inhibitor, herein referred to as CDK9-IN-30. The protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines.
CDK9 Signaling Pathway and Inhibitor Action
The activity of CDK9 is central to the regulation of gene transcription. The P-TEFb complex, consisting of CDK9 and Cyclin T1, is the primary kinase responsible for phosphorylating Serine 2 of the RNAP II C-terminal domain. This phosphorylation event is crucial for the transition from abortive to productive transcriptional elongation. Inhibition of CDK9 by compounds like this compound blocks this phosphorylation, leading to a decrease in the transcription of short-lived mRNAs of key oncogenes and survival proteins, ultimately inducing apoptosis in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative activity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, MOLM-13)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the inhibitor) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-RNA Polymerase II (Ser2)
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of its direct downstream target, RNA Polymerase II at Serine 2.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-total-RNAP II, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-RNAP II (Ser2) signal to the total RNAP II and the loading control.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a CDK9 inhibitor.
Data Presentation
The anti-proliferative activity of selective CDK9 inhibitors is typically evaluated across a panel of cancer cell lines. The following table presents representative IC50 values for various selective CDK9 inhibitors. Please note that "this compound" is a placeholder, and the data provided is an illustrative compilation from studies on different selective CDK9 inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [3] |
| SNS-032 | REH | B-cell Acute Lymphocytic Leukemia | 200 | [3] |
| SNS-032 | SEM | B-cell Acute Lymphocytic Leukemia | 350 | |
| SNS-032 | RS411 | B-cell Acute Lymphocytic Leukemia | 250 | |
| LZT-106 | RKO | Colorectal Cancer | 30 | |
| Coumarin derivative 30i | Various | Leukemia, Pancreatic, Gastric, Melanoma, Liver, Breast, Colon, NSCLC | ~2 (Biochemical IC50) | |
| CDKI-73 | MCF-7 | Breast Cancer | 30 | |
| CDKI-73 | HCT-116 | Colon Cancer | 30 |
Disclaimer: The information provided in this document is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. "this compound" is a representative name, and the presented data is a compilation from various sources on selective CDK9 inhibitors.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK9-IN-30 in Western Blot Analysis of p-RNAPII (Ser2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulatory protein that, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcription elongation by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII), predominantly at the Serine 2 (Ser2) position. This phosphorylation event is critical for the release of paused RNAPII at promoter-proximal regions, allowing for efficient transcription of downstream gene sequences. Dysregulation of CDK9 activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.
CDK9-IN-30 is an inhibitor of CDK9. These application notes provide a detailed protocol for utilizing this compound to study its effect on the phosphorylation of RNAPII at Ser2 in a cellular context using Western blotting. The following protocols and data presentation guidelines are designed to assist researchers in accurately assessing the in-cell efficacy and mechanism of action of this compound.
Signaling Pathway of CDK9 and RNAPII Phosphorylation
Application Notes and Protocols: Utilizing CDK9 Inhibition in Acute Myeloid Leukemia (AML) Cell Lines
For research, scientific, and drug development professionals.
Disclaimer: The following application notes and protocols utilize data from the well-characterized and selective CDK9 inhibitor, AZD4573 , as a representative compound. This is due to the current lack of publicly available, detailed experimental data for "CDK9-IN-30" in the context of acute myeloid leukemia (AML). The provided methodologies and expected outcomes are based on the established effects of potent CDK9 inhibition in AML cell lines and should be adapted as necessary for other specific inhibitors.
Introduction to CDK9 Inhibition in AML
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1][2][3] In acute myeloid leukemia (AML), dysregulation of the CDK9 pathway is a key driver of leukemogenesis.[1][4] CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for the transcription of short-lived anti-apoptotic proteins and oncoproteins. Key among these are Myeloid Cell Leukemia-1 (MCL-1) and MYC, which are essential for the survival and proliferation of AML cells. Inhibition of CDK9 leads to the downregulation of these critical survival genes, thereby inducing apoptosis and cell cycle arrest in AML cells. This makes CDK9 an attractive therapeutic target for the development of novel anti-leukemic agents.
Data Presentation: Efficacy of the CDK9 Inhibitor AZD4573 in AML Cell Lines
The following tables summarize the quantitative effects of the selective CDK9 inhibitor AZD4573 on various AML cell lines.
Table 1: Cell Viability (IC50) of AZD4573 in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | Caspase Activation EC50 (nM) | Cell Viability GI50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 13.7 | 11 |
Data sourced from studies on AZD4573, a potent and highly selective CDK9 inhibitor. The caspase activation EC50 reflects the concentration at which 50% of the maximal caspase activation is observed, indicating the induction of apoptosis. The GI50 is the concentration that causes 50% growth inhibition.
Table 2: Apoptosis Induction by the CDK9 Inhibitor SNS-032 in AML Cell Lines (24-hour treatment)
| Cell Line | Apoptosis EC50 (nM) |
| KG-1 | 192.2 |
| HL-60 | 194.8 |
Data for SNS-032, another selective CDK9 inhibitor, is provided to illustrate the pro-apoptotic effects in additional AML cell lines. The EC50 for apoptosis represents the concentration required to induce apoptosis in 50% of the cell population.
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway in AML
The following diagram illustrates the central role of CDK9 in promoting AML cell survival and how its inhibition disrupts this process.
Caption: CDK9 signaling pathway in AML and the mechanism of its inhibition.
Experimental Workflow for Assessing CDK9 Inhibitor Efficacy
This diagram outlines the typical experimental process for evaluating the effects of a CDK9 inhibitor on AML cell lines.
Caption: Workflow for evaluating a CDK9 inhibitor in AML cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of a CDK9 inhibitor in AML cell lines.
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the CDK9 inhibitor.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CDK9 inhibitor (e.g., AZD4573) dissolved in DMSO
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the CDK9 inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis following treatment with the CDK9 inhibitor.
Materials:
-
AML cell lines
-
Complete RPMI-1640 medium
-
CDK9 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed AML cells in a 6-well plate at a density of 1 x 10^6 cells per well in 2 mL of complete medium.
-
Treat the cells with the CDK9 inhibitor at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Cell Cycle Analysis (Using Propidium Iodide Staining)
Objective: To determine the effect of the CDK9 inhibitor on cell cycle distribution.
Materials:
-
AML cell lines
-
Complete RPMI-1640 medium
-
CDK9 inhibitor
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed AML cells in a 6-well plate and treat with the CDK9 inhibitor as described in the apoptosis assay protocol for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To assess the effect of the CDK9 inhibitor on the expression and phosphorylation of target proteins.
Materials:
-
AML cell lines
-
Complete RPMI-1640 medium
-
CDK9 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNA Pol II (Ser2), anti-MCL-1, anti-MYC, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed and treat AML cells with the CDK9 inhibitor for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
References
- 1. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Dose-Response Curves of CDK9 Inhibitors in Cancer Cells
For research use only.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant target in oncology.[1][2] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the expression of many genes, including short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc.[3] Cancer cells often exhibit a dependency on high levels of these proteins for their survival and proliferation, making CDK9 an attractive therapeutic target.[1]
This document provides detailed protocols and representative data for determining the dose-response curves of CDK9 inhibitors in cancer cell lines. While specific data for a compound designated "CDK9-IN-30" is not publicly available, the following data and protocols are representative of potent and selective CDK9 inhibitors and can be adapted for the evaluation of novel compounds.
Data Presentation: Dose-Response of CDK9 Inhibitors in Cancer Cell Lines
The anti-proliferative activity of CDK9 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell viability by 50%. The potency of these inhibitors can vary across different cancer cell lines. Below is a summary of IC50 values for several well-characterized CDK9 inhibitors.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| Flavopiridol | Bladder Cancer | RT4 | 150-350 |
| Bladder Cancer | T24 | 1000 | |
| Head and Neck Squamous Cell Carcinoma | HN4 | 65.2 | |
| Head and Neck Squamous Cell Carcinoma | HN12 | 72.8 | |
| Anaplastic Thyroid Cancer | KMH2 | 130 | |
| Anaplastic Thyroid Cancer | CAL62 | 100 | |
| SNS-032 | Multiple Myeloma | (Sensitive Lines) | 150-300 |
| Diffuse Large B-Cell Lymphoma | (ABC and GCB subtypes) | < 1000 | |
| MC180295 | (Various Malignancies) | (Median of 46 lines) | 171 |
| AZD4573 | Hematological Cancers | (Median) | 11 (GI50) |
| Acute Myeloid Leukemia | MV4-11 | 13.7 (EC50 for caspase activation) |
Note: IC50 values are highly dependent on experimental conditions, such as incubation time and the specific assay used. This table is for comparative purposes.[4]
Signaling Pathway
Caption: Mechanism of Action of CDK9 Inhibition in Cancer Cells.
Experimental Protocols
Cell-Based Viability Assay (Luminescent)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
CDK9 inhibitor (e.g., this compound)
-
DMSO (for inhibitor stock solution)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in an opaque-walled multiwell plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a final volume of 100 µL of complete medium.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) overnight to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of the CDK9 inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. It is recommended to use a 10-point dilution series with 3-fold dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration, typically ≤ 0.5%) and a no-cell control (medium only, for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Data Acquisition:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the no-cell control wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (TR-FRET)
As a complementary approach, an in vitro kinase assay can quantify the direct inhibitory effect of the compound on the enzymatic activity of purified CDK9/Cyclin T1.
Brief Protocol:
-
Reagent Preparation: Prepare assay buffer, serial dilutions of the test inhibitor, a mix of recombinant CDK9/Cyclin T1 and a fluorescein-labeled substrate, and an ATP solution.
-
Kinase Reaction: In a low-volume 384-well plate, combine the inhibitor dilution, the CDK9/substrate mix, and initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add a detection solution containing an anti-ADP antibody labeled with a donor fluorophore and EDTA to stop the reaction.
-
Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a compatible plate reader.
-
Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration. Fit the data to a dose-response curve to determine the enzymatic IC50 value.
Experimental Workflow
Caption: Experimental Workflow for Determining IC50 in Cancer Cells.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Transcriptional Regulation Using a Selective CDK9 Inhibitor
Note: The specific compound "CDK9-IN-30" was not identified in the available literature. Therefore, these application notes and protocols have been generated using a representative and well-characterized selective CDK9 inhibitor, AZ5576 , as a model. The principles and methods described herein are broadly applicable to other selective CDK9 inhibitors for studying transcriptional regulation.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a crucial serine/threonine kinase that plays a central role in the regulation of eukaryotic gene transcription. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). This phosphorylation event releases RNAP II from promoter-proximal pausing, a critical rate-limiting step in transcription, thereby enabling productive transcript elongation.[1][2][3] In various cancers, malignant cells become dependent on the continuous high-level transcription of short-lived oncoproteins, such as MYC and the anti-apoptotic protein MCL-1, for their survival and proliferation.[3][4] CDK9 is a key facilitator of this transcriptional addiction, making it a compelling therapeutic target in oncology.
AZ5576 is a potent and selective inhibitor of CDK9 that effectively downregulates the expression of key transcriptional targets, including MYC and MCL-1, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing AZ5576 to investigate its effects on transcriptional regulation, offering researchers a valuable tool to explore the downstream consequences of CDK9 inhibition.
Data Presentation
Table 1: In Vitro Efficacy of the CDK9 Inhibitor AZ5576
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| VAL | Diffuse Large B-Cell Lymphoma | 50 | |
| U-2932 | Diffuse Large B-Cell Lymphoma | 75 | |
| OCI-LY3 | Diffuse Large B-Cell Lymphoma | 100 |
Table 2: Effect of AZ5576 on MYC and MCL-1 Expression
| Target | Assay | Cell Line | Treatment | Result | Reference |
| MYC | RT-qPCR | VAL | 100 nM AZ5576, 4h | ~50% reduction in mRNA | |
| MCL-1 | RT-qPCR | VAL | 100 nM AZ5576, 4h | ~60% reduction in mRNA | |
| MYC | Western Blot | VAL | 100 nM AZ5576, 24h | Significant protein decrease | |
| MCL-1 | Western Blot | VAL | 100 nM AZ5576, 24h | Significant protein decrease | |
| pSer2 RNAPII | Western Blot | VAL | 100 nM AZ5576, 24h | Significant protein decrease |
Mandatory Visualizations
CDK9 signaling pathway and the point of inhibition by AZ5576.
Experimental workflow for studying the effects of AZ5576.
Experimental Protocols
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of AZ5576 in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., VAL)
-
Complete cell culture medium
-
AZ5576
-
DMSO (vehicle control)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of AZ5576 in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Add 100 µL of the diluted AZ5576 or DMSO control to the respective wells.
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).
Western Blot Analysis
This protocol is for assessing the effect of AZ5576 on the protein levels of CDK9 targets.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
AZ5576
-
DMSO
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSer2-RNAPII, anti-MYC, anti-MCL-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of AZ5576 or DMSO for the specified time (e.g., 6, 12, 24 hours).
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the effect of AZ5576 on the mRNA levels of CDK9 target genes.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
AZ5576
-
DMSO
-
RNA isolation kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., MYC, MCL-1) and a housekeeping gene (e.g., GAPDH, 18S rRNA)
-
RT-qPCR instrument
Procedure:
-
Seed and treat cells as described in the Western Blot protocol (steps 1-2).
-
Isolate total RNA from the cells using an RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA using a cDNA synthesis kit.
-
Set up the RT-qPCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.
-
Perform the RT-qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CDK9 Inhibitors in Combination Cancer Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC. Inhibition of CDK9 offers a promising therapeutic strategy by disrupting this transcriptional addiction, leading to the downregulation of key survival proteins and subsequent tumor cell apoptosis.[1][2][3] Preclinical and clinical studies have demonstrated that the efficacy of CDK9 inhibitors can be significantly enhanced when used in combination with other anti-cancer agents. This document provides a detailed overview of the preclinical and clinical combination strategies for several selective CDK9 inhibitors, including quantitative data summaries, detailed experimental protocols, and visual representations of relevant pathways and workflows.
While the specific compound "CDK9-IN-30" did not yield specific public data, this document focuses on well-characterized, selective CDK9 inhibitors that have been extensively studied in combination settings: Enitociclib (VIP152), AZD4573, MC180295, and KB-0742.
I. Preclinical and Clinical Combination Data
The following tables summarize the quantitative data from preclinical and clinical studies of selective CDK9 inhibitors in combination with other cancer therapies.
Table 1: Enitociclib (VIP152) Combination Therapy
| Cancer Type | Combination Agent | Cell Lines / Model | Key Findings | Synergy Metric | Reference |
| Multiple Myeloma | Bortezomib | OPM-2 | Increased efficacy in vivo. | Not specified | [4] |
| Multiple Myeloma | Lenalidomide | OPM-2 | Increased efficacy in vivo. | Not specified | [4] |
| Multiple Myeloma | Pomalidomide | MM.1S, OPM-2 | Synergistic cell viability reduction. | ZIP score | |
| Multiple Myeloma | Venetoclax | MM.1S, OPM-2 | Synergistic cell viability reduction. | ZIP score | |
| Relapsed/Refractory Lymphoma | Venetoclax + Prednisone | Patients (Phase 1) | Promising clinical responses, including a Partial Response (PR) in a Double-Hit Diffuse Large B-Cell Lymphoma (DH-DLBCL) patient. | N/A |
Table 2: AZD4573 Combination Therapy
| Cancer Type | Combination Agent | Cell Lines / Model | Key Findings | Synergy Metric | Reference |
| Hematologic Malignancies | Venetoclax | 18 cell lines | Beneficial combinations in 13/18 cell lines. Overcomes de novo venetoclax resistance. | Not specified | |
| Peripheral T-Cell Lymphoma (pTCL) | CHOP | pTCL PDX models | Increased combination benefit and survival. | Not specified | |
| Relapsed/Refractory DLBCL | Acalabrutinib | Patients (Phase Ib/IIa) | Manageable safety profile and promising efficacy. | N/A |
Table 3: MC180295 Combination Therapy
| Cancer Type | Combination Agent | Cell Lines / Model | Key Findings | Synergy Metric | Reference |
| Acute Myeloid Leukemia (AML) | Decitabine (DNMT inhibitor) | AML xenograft models | Significant synergy in vivo. | Not specified | |
| Colon Cancer | Decitabine (DNMT inhibitor) | Colon cancer xenograft models | Significant synergy in vivo. | Not specified | |
| Ovarian Cancer | Anti-PD1 | Ovarian cancer model | Synergistically reduced tumor burden and prolonged survival. | Not specified |
Table 4: KB-0742 Combination Therapy Rationale
| Cancer Type | Combination Rationale | Cell Lines / Model | Key Findings (Monotherapy) | Potential Combinations | Reference |
| MYC-dependent Solid Tumors (e.g., Triple-Negative Breast Cancer) | Targeting transcriptional addiction. | TNBC PDX models | Monotherapy demonstrated tumor growth inhibition. | Standard-of-care chemotherapy, PARP inhibitors | |
| Transcriptionally Addicted Solid Tumors | Inhibition of oncogenic transcription factors. | Patients (Phase 1) | Monotherapy showed manageable safety and anti-tumor activity, including a partial response in myxoid liposarcoma. | To be determined based on resistance mechanisms. |
II. Signaling Pathways and Experimental Workflows
Mechanism of Action of CDK9 Inhibitors in Combination Therapy
CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. In cancer cells addicted to high levels of transcription of oncogenes like MYC and anti-apoptotic genes like MCL1, CDK9 inhibition leads to their rapid depletion, inducing apoptosis. Combination therapies often exploit this mechanism by co-targeting parallel or downstream survival pathways.
References
Application Notes and Protocols for High-Throughput Screening of CDK9-IN-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a promising therapeutic target in oncology and other diseases. As a member of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transition from abortive to productive transcription. Inhibition of CDK9 can lead to downregulation of anti-apoptotic proteins and cell cycle arrest in cancer cells.
These application notes provide a comprehensive guide for the high-throughput screening (HTS) and characterization of CDK9 inhibitors, with a focus on the hypothetical compound CDK9-IN-30. While specific experimental data for this compound is not publicly available, this document outlines established protocols and presents representative data from well-characterized selective CDK9 inhibitors to guide your research.
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation.
Application Notes: Immunoprecipitation of CDK9 Using the Selective Inhibitor CDK9-IN-30
These application notes provide a comprehensive protocol for the immunoprecipitation (IP) of Cyclin-Dependent Kinase 9 (CDK9) from cell lysates using CDK9-IN-30, a selective small molecule inhibitor. This procedure is intended for researchers, scientists, and drug development professionals aiming to investigate the protein interaction network of CDK9 and to understand how specific inhibitors may modulate these interactions.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that serves as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] In partnership with a regulatory cyclin subunit (primarily Cyclin T1, T2a, or T2b), CDK9 plays a critical role in stimulating the elongation phase of transcription for most protein-coding genes by RNA Polymerase II (RNAPII).[1] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNAPII at the Serine 2 position, as well as negative elongation factors like DSIF and NELF, which releases RNAPII from a paused state shortly after transcription initiation.[1]
Due to its central role in regulating the expression of short-lived anti-apoptotic proteins and key oncogenes, CDK9 has emerged as a promising therapeutic target in various cancers.[2][3] Small molecule inhibitors targeting the ATP-binding site of CDK9 are valuable tools for both therapeutic development and basic research.
This protocol details the use of a selective inhibitor, referred to as this compound, in conjunction with an anti-CDK9 antibody to immunoprecipitate the CDK9 complex from treated cells. This approach can be used to identify CDK9-associated proteins and to explore how inhibitor binding affects the composition of the P-TEFb complex and its interaction with other cellular factors.
Quantitative Data: Potency of Selective CDK9 Inhibitors
While specific biochemical data for "this compound" is not publicly available, the following table summarizes the in vitro potency (IC50) of several well-characterized, selective CDK9 inhibitors. This data provides a reference for determining the appropriate concentration range for cell-based assays. Researchers should empirically determine the optimal concentration of this compound for their specific cell line and experimental goals.
| Inhibitor | CDK9/CycT1 IC50 (nM) | Selectivity Profile | Reference |
| NVP-2 | < 0.514 | Highly selective over most kinases; ~700-fold vs DYRK1B. | |
| LDC000067 | 44 | ~55-fold selective vs CDK2. | |
| MC180295 | 3 - 12 | >20-fold selective for CDK9 over other CDKs. | |
| AZD-4573 | - | A highly selective CDK9 inhibitor. | |
| THAL-SNS-032 | - | A selective CDK9 degrader. |
Note: IC50 values can vary based on assay conditions. The optimal cellular concentration for this compound should be determined by performing a dose-response experiment monitoring a known downstream marker of CDK9 activity, such as phosphorylation of RNAPII CTD at Serine 2.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key role of CDK9 in transcriptional elongation and the general workflow for the immunoprecipitation protocol.
Caption: Role of CDK9 in transcriptional elongation.
Caption: Workflow for CDK9 Immunoprecipitation.
Experimental Protocol: this compound Immunoprecipitation
This protocol is designed for immunoprecipitation of native CDK9 protein complexes from cultured mammalian cells using magnetic beads.
A. Materials and Reagents
-
Inhibitor: this compound (dissolved in DMSO at a 10 mM stock concentration)
-
Antibodies:
-
Primary Antibody: Rabbit anti-CDK9 antibody
-
Isotype Control: Normal Rabbit IgG
-
-
Beads: Protein A or Protein G Magnetic Beads (e.g., Cell Signaling Technology #73778 or #70024)
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), 1X: pH 7.4
-
Cell Lysis Buffer (1X): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4. Immediately before use, add 1X protease inhibitor cocktail and 1 mM PMSF.
-
3X SDS Sample Buffer: 187.5 mM Tris-HCl (pH 6.8), 6% w/v SDS, 30% glycerol, 150 mM DTT, 0.03% w/v bromophenol blue.
-
B. Cell Culture and Treatment
-
Culture cells to a confluence of 70-80% in appropriate growth medium. For a standard IP, a 10 cm dish or T-75 flask should provide sufficient lysate.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified time (e.g., 2-6 hours).
-
Optimization Note: The optimal inhibitor concentration and treatment time should be determined empirically. A starting point could be a concentration 10-100 times the biochemical IC50.
-
C. Preparation of Cell Lysate
-
Following treatment, place the culture dish on ice and aspirate the media.
-
Wash the cells once with 5-10 mL of ice-cold 1X PBS.
-
Aspirate the PBS completely. Add 0.5 mL of ice-cold 1X Cell Lysis Buffer to the plate and incubate on ice for 5 minutes.
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
To ensure complete lysis and shear DNA, sonicate the samples on ice three times for 5 seconds each.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new, pre-chilled tube. This is the protein extract for the IP.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
D. Immunoprecipitation Procedure
-
Lysate Pre-Clearing (Recommended): This step reduces non-specific binding to the magnetic beads. a. Transfer 20 µL of bead slurry to a new tube. Place the tube on a magnetic rack to pellet the beads, then carefully remove the supernatant. b. Wash the beads by adding 500 µL of 1X Cell Lysis Buffer, vortexing briefly, and pelleting again on the magnetic rack. Discard the supernatant. c. Add 200 µL of cell lysate (at a recommended starting concentration of 0.5-1.0 mg/mL) to the washed beads and incubate with rotation for 20-30 minutes at 4°C. d. Pellet the beads on the magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
Antibody Incubation: a. Aliquot the pre-cleared lysate into two tubes (e.g., 200 µL per IP). One tube is for the anti-CDK9 antibody and the other is for the isotype control IgG. b. Add the primary anti-CDK9 antibody to one tube and an equivalent amount of Normal Rabbit IgG to the control tube. The optimal antibody amount should be determined based on the manufacturer's datasheet (typically 1-5 µg). c. Incubate with gentle rotation overnight at 4°C to form the immune complexes.
-
Immune Complex Capture: a. Pre-wash 20 µL of magnetic beads per IP sample as described in step 1a-b. b. Transfer the lysate/antibody mixture to the tube containing the washed magnetic beads. c. Incubate with rotation for 20-40 minutes at room temperature or 1-2 hours at 4°C.
-
Washing: a. Pellet the beads using the magnetic separation rack and discard the supernatant. b. Add 500 µL of ice-cold 1X Cell Lysis Buffer to the beads. Invert the tube several times to wash. Pellet the beads and discard the supernatant. c. Repeat the wash step four more times for a total of five washes. Keep tubes on ice between washes.
-
Elution: a. After the final wash, remove all residual supernatant. b. Resuspend the bead pellet in 20-40 µL of 3X SDS Sample Buffer. c. Heat the sample at 95-100°C for 5 minutes to dissociate the immune complexes from the beads. d. Briefly centrifuge the tube and place it on the magnetic rack. e. Carefully transfer the supernatant, which contains the eluted proteins, to a new tube.
E. Downstream Analysis
The eluted samples are now ready for analysis by SDS-PAGE and Western blotting. The samples can be probed with antibodies against CDK9 to confirm successful immunoprecipitation and with antibodies against suspected interacting partners (e.g., Cyclin T1, BRD4) to investigate the composition of the CDK9 complex. For discovery applications, samples may be analyzed by mass spectrometry.
References
- 1. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK9 Inhibitor (CDK9-IN-30) in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and other factors to release it from promoter-proximal pausing, a key rate-limiting step in gene expression.[1][2] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.[3][4]
CDK9-IN-30 is a potent and selective inhibitor of CDK9. These application notes provide a comprehensive overview of the use of this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate its impact on transcriptional regulation. The protocols and data presented are based on established methodologies for CDK9 inhibitors and serve as a guide for researchers.
Mechanism of Action
CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the active P-TEFb complex.[1] P-TEFb is recruited to promoter-proximal regions where Pol II has initiated transcription but is paused due to the action of negative elongation factors like DSIF and NELF. CDK9 phosphorylates the Serine 2 residue of the Pol II CTD, as well as DSIF and NELF, which leads to the dissociation of NELF and the conversion of DSIF into a positive elongation factor. This series of events releases the paused Pol II, allowing for productive transcript elongation.
This compound, by inhibiting the kinase activity of CDK9, is expected to prevent the phosphorylation of these key substrates. This leads to an accumulation of paused Pol II at the promoter-proximal region and a decrease in Pol II occupancy in the gene body. ChIP assays are a powerful tool to quantitatively measure these changes in Pol II distribution and the association of other transcription factors with chromatin upon treatment with this compound.
Data Presentation
The following tables summarize representative quantitative data obtained from studies using selective CDK9 inhibitors in various cell lines. This data can serve as a benchmark for experiments with this compound.
Table 1: In Vitro Kinase Inhibitory Activity of a Representative CDK9 Inhibitor (NVP-2)
| Kinase Target | IC50 (nM) |
| CDK9/CycT1 | < 0.514 |
| CDK1/CycB | > 10,000 |
| CDK2/CycE | 1,200 |
| CDK4/CycD1 | > 10,000 |
| CDK5/p25 | 4,200 |
| CDK6/CycD3 | > 10,000 |
| CDK7/CycH | 2,100 |
Source: Adapted from Olson, E. A., et al. (2018). Cell Chemical Biology.
Table 2: Cellular Effects of Representative CDK9 Inhibitors on Transcription
| Cell Line | Inhibitor | Concentration | Duration | Effect on Pol II Occupancy (ChIP-seq) | Key Downregulated Genes |
| MOLT4 | NVP-2 | 250 nM | 2 hours | Increased promoter-proximal pausing, reduced gene body occupancy. | MYC, MCL1 |
| MOLT4 | THAL-SNS-032 | 250 nM | 2 hours | Increased promoter-proximal pausing, reduced gene body occupancy. | MYC, MCL1 |
| HeLa | DRB | 100 µM | 30 min | Increased Pol II pausing at TSS, loss of Pol II in gene body. | GAPDH |
| THP-1 | AZ5576 | various | various | Retention of RNAPII at TSS-proximal regions. | - |
TSS: Transcription Start Site
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Protocol for Assessing this compound Effects
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve approximately 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2-6 hours).
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
3. Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (containing protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to shear chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C.
-
Take an aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin overnight at 4°C with the primary antibody of interest (e.g., anti-RNA Polymerase II, anti-phospho-Ser2 Pol II CTD, anti-CDK9, or specific transcription factors). A no-antibody or IgG control should be included.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
5. Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the immunocomplexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
6. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl to the eluates and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
7. Data Analysis:
-
Quantify the enriched DNA using quantitative PCR (qPCR) with primers specific to promoter and gene body regions of target genes.
-
Alternatively, the enriched DNA can be used for library preparation and next-generation sequencing (ChIP-seq) for genome-wide analysis.
Mandatory Visualizations
Signaling Pathway
Caption: CDK9 signaling pathway in transcriptional elongation and its inhibition.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CDK9-IN-30 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CDK9-IN-30 in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors, which is a critical step for releasing Pol II from promoter-proximal pausing and enabling productive transcription elongation.[4][5] By competitively binding to the ATP pocket of CDK9, this compound prevents this phosphorylation cascade, leading to a global suppression of transcription of short-lived mRNAs, including those encoding anti-apoptotic proteins like MCL-1 and MYC. This ultimately induces apoptosis in cancer cells that are dependent on high levels of transcription ("transcriptional addiction").
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. For initial experiments, a dose-response study is recommended. A broad starting range to consider is between 10 nM and 1 µM. Based on data from similar selective CDK9 inhibitors, many hematological cancer cell lines show sensitivity in the low nanomolar range, while some solid tumor cell lines may require higher concentrations.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on the endpoint being measured. For assessing immediate effects on transcription, such as measuring the phosphorylation of RNA Polymerase II, a short incubation of 1 to 6 hours may be sufficient. For cell viability or apoptosis assays, longer incubation times of 24 to 72 hours are typically required to observe a significant effect. A time-course experiment is recommended to determine the optimal incubation period for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. For short-term storage, the DMSO stock solution can be kept at -20°C for up to a month. For long-term storage, it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles, which can affect the compound's stability. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High IC50 value or weak response in cell viability assays. | 1. Insufficient drug concentration or incubation time: The concentration may be too low or the incubation too short to induce a response. 2. Cell line resistance: The cell line may not be dependent on CDK9 activity for survival. 3. Compound precipitation: The inhibitor may be precipitating out of the media at higher concentrations. 4. Assay interference: The chosen viability assay (e.g., metabolic assays like MTT) may not accurately reflect cytotoxicity if the compound affects cellular metabolism without inducing cell death. | 1. Perform a dose-response and time-course experiment: Test a broader range of concentrations (e.g., up to 10 µM) and extend the incubation period (e.g., up to 96 hours). 2. Confirm target engagement: Perform a Western blot to check for decreased phosphorylation of RNA Pol II (Ser2) or downregulation of downstream targets like MCL-1 or MYC. 3. Visually inspect for precipitate: If observed, try using a different solvent or lowering the highest concentration tested. Ensure the final DMSO concentration is optimal for solubility. 4. Use a different viability assay: Switch to an assay that directly measures cell number or DNA content (e.g., crystal violet, CyQUANT™) or a direct measure of apoptosis (e.g., Annexin V staining). |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Inconsistent incubation times: Variations in the timing of compound or reagent addition. | 1. Ensure a single-cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Mitigate edge effects: Do not use the outer wells for experimental samples; instead, fill them with sterile media or PBS. 3. Standardize timing: Use a multichannel pipette or automated liquid handler for consistent timing of additions. |
| Unexpected off-target effects. | 1. Lack of inhibitor selectivity: While this compound is designed to be selective, it may inhibit other kinases at higher concentrations. 2. Cellular response to transcriptional stress: Global transcription inhibition can have broad, indirect effects. | 1. Consult selectivity data: Refer to the inhibitor's kinase selectivity profile. Use the lowest effective concentration to minimize off-target effects. 2. Include appropriate controls: Use a structurally distinct CDK9 inhibitor to confirm that the observed phenotype is due to CDK9 inhibition. |
Quantitative Data Summary
The following tables provide representative data for this compound based on typical results for selective CDK9 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK9/Cyclin T1 | 5 |
| CDK1/Cyclin B | >1000 |
| CDK2/Cyclin A | >500 |
| CDK4/Cyclin D1 | >1000 |
| CDK5/p25 | >1000 |
| CDK7/Cyclin H | >200 |
Note: IC50 values are determined through in vitro kinase assays and are representative. Actual values may vary between experiments.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 50 |
| MOLM-13 | Acute Myeloid Leukemia | 75 |
| Kelly | Neuroblastoma | 150 |
| A549 | Non-Small Cell Lung Cancer | 800 |
| MCF7 | Breast Cancer | >1000 |
Note: GI50 (concentration for 50% growth inhibition) values are determined from 72-hour cell viability assays. Values are representative and can vary based on experimental conditions.
Experimental Protocols
1. Cell Viability Assay (Luminescent ATP Assay)
This protocol measures the effect of this compound on cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to stabilize overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescent signal to the vehicle control. Plot the percentage of viable cells against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the GI50 value.
2. Western Blot for Target Engagement (Phospho-RNA Pol II)
This protocol confirms that this compound is engaging its target in cells by measuring the phosphorylation of a key CDK9 substrate.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a short duration (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-RNA Pol II (Ser2), total RNA Pol II, and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-RNA Pol II signal to the total RNA Pol II and loading control to determine the dose-dependent inhibition of CDK9 activity.
Visualizations
Caption: CDK9/P-TEFb signaling pathway and the mechanism of action for this compound.
Caption: A typical experimental workflow for characterizing this compound.
Caption: A decision tree for troubleshooting weak responses in cell viability assays.
References
CDK9-IN-30 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK9-IN-30. This guide addresses common challenges related to the solubility and stability of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). It has a reported solubility of at least 59 mg/mL (201.14 mM) in DMSO. For optimal results, use a freshly opened bottle of DMSO to avoid moisture absorption, which can affect solubility.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Vortexing: Mix the solution thoroughly by vortexing.
If these steps do not resolve the issue, it is possible that the compound has precipitated. In such cases, it is recommended to prepare a fresh stock solution.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or in cell culture media?
A3: Direct dissolution of this compound in aqueous buffers or cell culture media is not recommended due to its low aqueous solubility. To prepare working solutions in aqueous media, it is best to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the desired aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤0.5%) to avoid solvent-induced toxicity in cellular assays.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What causes this and how can I prevent it?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds and is often due to "solvent shock." This occurs when the compound rapidly moves from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment. To prevent this:
-
Slow Addition: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring.
-
Lower Final Concentration: Consider using a lower final concentration of this compound in your experiment if possible.
-
Use of Surfactants or Co-solvents: For in vivo studies, formulation strategies involving surfactants or co-solvents might be necessary to improve solubility.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term stability, solid this compound should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q6: How stable is this compound in cell culture media at 37°C?
A6: The stability of this compound in cell culture media at 37°C has not been extensively reported and can be influenced by factors such as the specific media formulation, pH, and the presence of serum. Degradation of the compound in the media can lead to a decrease in its effective concentration over the course of an experiment. It is recommended to either prepare fresh working solutions for each experiment or perform a stability study to determine the half-life of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Solubility Issues
This guide provides a step-by-step workflow for troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Stability Concerns
This guide outlines a workflow for addressing potential stability issues of this compound in your experiments.
Technical Support Center: CDK9-IN-30 Western Blot Analysis
Welcome to the technical support center for troubleshooting Western blot results when using CDK9-IN-30. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for successful experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your Western blot experiments with this compound.
Q1: Why am I seeing no change in the levels of my target protein after treatment with this compound?
A1: There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound or the duration of the treatment may be insufficient to elicit a detectable change in your target protein. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target.
-
Cell Line Insensitivity: Not all cell lines are equally sensitive to CDK9 inhibition. It is advisable to test a range of cell lines, including those known to be sensitive to CDK9 inhibitors.
-
Protein Stability: If your target protein has a long half-life, you may not observe a significant decrease in its levels within a typical experimental timeframe. Consider extending the treatment duration.
-
Antibody Issues: The primary antibody may not be sensitive enough to detect subtle changes in protein expression. Ensure you are using a validated antibody at the recommended dilution.
-
Experimental Error: Double-check all steps of your Western blot protocol, from sample preparation to imaging, to rule out any technical errors.
Q2: I'm observing unexpected bands on my Western blot. What could be the cause?
A2: The appearance of unexpected bands can be attributed to several factors:
-
Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate. Ensure your antibodies are specific for the target protein. Running a negative control (e.g., a lysate from a cell line known not to express the target) can help determine antibody specificity.
-
Protein Degradation: If you observe bands at a lower molecular weight than your target, it could be due to protein degradation. Always use fresh lysates and add protease inhibitors to your lysis buffer.[1]
-
Post-Translational Modifications: Your protein of interest may exist in multiple forms due to post-translational modifications (e.g., phosphorylation, ubiquitination), which can result in bands at different molecular weights.
-
Off-Target Effects of this compound: While CDK9 inhibitors are designed to be selective, off-target effects can occur, potentially altering the expression of other proteins. It is important to consult the literature for any known off-target effects of the specific inhibitor you are using.
Q3: The signal for my phosphorylated target protein is weak or absent after this compound treatment.
A3: This is an expected outcome for direct or indirect substrates of CDK9. A weak or absent signal for a phosphorylated target can indicate:
-
Effective CDK9 Inhibition: this compound is likely working as expected, leading to a decrease in the phosphorylation of its downstream targets. The primary function of CDK9 is to phosphorylate the C-terminal domain of RNA Polymerase II (RNAPII), so a decrease in phosphorylated RNAPII (Ser2) is a good indicator of inhibitor activity.[2][3]
-
Suboptimal Antibody: The phospho-specific antibody may not be sensitive enough or may not recognize the specific phosphorylation site of interest. Ensure you are using a well-validated phospho-antibody.
-
Phosphatase Activity: Endogenous phosphatases in your cell lysate can dephosphorylate your target protein. It is crucial to include phosphatase inhibitors in your lysis buffer.
Q4: My loading control protein levels are inconsistent across lanes.
A4: Inconsistent loading control levels can invalidate your results. Here's how to troubleshoot this issue:
-
Inaccurate Protein Quantification: Ensure that you accurately quantify the protein concentration of your lysates before loading. Perform a Bradford or BCA assay and load equal amounts of total protein in each lane.
-
Pipetting Errors: Use calibrated pipettes and be meticulous when loading your samples onto the gel.
-
Uneven Transfer: Ensure that the transfer of proteins from the gel to the membrane is uniform. Check for air bubbles between the gel and the membrane and ensure good contact across the entire surface.
-
Membrane Drying: Do not allow the membrane to dry out at any stage of the blotting process, as this can lead to uneven antibody binding.
Quantitative Data Summary
The following table summarizes the expected changes in key protein levels following treatment with a CDK9 inhibitor like this compound. The actual magnitude of the change will depend on the cell line, inhibitor concentration, and treatment duration.
| Target Protein | Expected Change with this compound Treatment | Biological Role in CDK9 Pathway |
| p-RNA Polymerase II (Ser2) | Decrease | Direct substrate of CDK9; phosphorylation at Ser2 is critical for transcriptional elongation. A decrease indicates target engagement by the inhibitor. |
| MCL-1 | Decrease | An anti-apoptotic protein with a short half-life. Its transcription is highly dependent on CDK9 activity. |
| MYC | Decrease | A proto-oncogene with a short half-life whose transcription is often regulated by CDK9. |
| Total CDK9 | No Change | This compound is an inhibitor, not a degrader, so the total protein levels of CDK9 should remain unchanged. |
| Cleaved Caspase-3 | Increase | An executioner caspase that, when activated, leads to apoptosis. Increased levels indicate cell death induced by the inhibitor. |
| β-Actin / GAPDH | No Change | Housekeeping proteins used as loading controls to ensure equal protein loading across all lanes. |
Experimental Protocols
A detailed, step-by-step protocol for performing a Western blot to analyze the effects of this compound is provided below.
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for your study. It is recommended to use a cell line known to be sensitive to CDK9 inhibition.
-
Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor treatment.
2. Lysate Preparation
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Consult the antibody datasheet for the recommended dilution).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.
Visualizations
CDK9 Signaling Pathway and Inhibition by this compound
Caption: CDK9 Signaling Pathway and the Point of Inhibition by this compound.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Western blot issues.
References
- 1. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the CDK9/PP2A/ERK Network in Transcriptional Pause Release and Complement Activation in KRAS‐mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CDK9-IN-30
Welcome to the technical support center for CDK9-IN-30, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors such as DSIF and NELF.[3][4][5] This leads to a blockage of transcriptional elongation of many genes, particularly those with short-lived mRNA transcripts, including key oncogenes and anti-apoptotic proteins like MCL-1.
Q2: How selective is this compound?
A2: this compound is designed to be a highly selective inhibitor of CDK9. However, as with most kinase inhibitors, some off-target activity may be observed, especially at higher concentrations. The selectivity profile of this compound against a panel of related kinases is summarized in the Kinase Profiling Data section below. It is crucial to use the recommended concentration range to minimize off-target effects.
Q3: What are the known downstream effects of CDK9 inhibition by this compound?
A3: Inhibition of CDK9 by this compound leads to the downregulation of transcriptionally regulated genes with short half-lives. This can result in the induction of apoptosis in cancer cells that are dependent on the continuous expression of anti-apoptotic proteins. A common downstream marker of CDK9 inhibition is the reduced phosphorylation of Serine 2 on the RNAPII CTD.
Q4: What is the recommended starting concentration for cell-based assays?
A4: For initial experiments, we recommend a starting concentration range of 100 nM to 1 µM. The optimal concentration will depend on the cell line and the specific experimental endpoint. It is advisable to perform a dose-response curve to determine the EC50 for your specific cellular model.
Q5: What are the potential off-target effects of this compound?
A5: While highly selective, at concentrations significantly above the IC50 for CDK9, this compound may show inhibitory activity against other members of the CDK family, such as CDK2. It is important to consult the kinase profiling data and include appropriate controls to distinguish on-target from potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly High Cell Toxicity | 1. Concentration of this compound is too high. 2. The cell line is particularly sensitive to transcription inhibition. 3. Off-target effects at the concentration used. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Reduce the treatment duration. 3. Use a lower concentration and confirm target engagement via Western blot for p-RNAPII (Ser2). |
| Lack of Expected Biological Effect | 1. Concentration of this compound is too low. 2. The biological process under investigation is not dependent on CDK9 activity. 3. Compound degradation. | 1. Increase the concentration of this compound. 2. Confirm CDK9 inhibition by assessing downstream markers (e.g., p-RNAPII Ser2, MCL-1 levels). 3. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. |
| Inconsistent Results Between Experiments | 1. Variability in cell density or cell passage number. 2. Inconsistent incubation times. 3. Issues with compound dilution and storage. | 1. Maintain consistent cell culture conditions. 2. Ensure precise timing for all experimental steps. 3. Prepare fresh stock solutions and single-use aliquots to avoid freeze-thaw cycles. |
| Contradictory Results with Other CDK9 Inhibitors | 1. Differences in selectivity profiles between inhibitors. 2. Variations in experimental protocols. | 1. Compare the kinase selectivity profiles of the inhibitors used. Different off-target effects can lead to different phenotypes. 2. Standardize protocols across all experiments. |
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| CDK9/Cyclin T1 | 15 |
| CDK2/Cyclin E | 550 |
| CDK1/Cyclin B | >1000 |
| CDK4/Cyclin D1 | >1000 |
| CDK6/Cyclin D3 | >1000 |
| CDK7/Cyclin H | 800 |
Data are representative and may vary slightly between experimental batches.
Experimental Protocols
Protocol 1: Western Blot for Phospho-RNAPII (Ser2)
This protocol is designed to verify the on-target activity of this compound in cells by measuring the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2), anti-total-RNAPII, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for the desired time (e.g., 2-6 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RNAPII (Ser2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe for total RNAPII and a loading control to normalize the p-RNAPII (Ser2) signal.
Visualizations
Caption: Intended signaling pathway of CDK9 and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
CDK9-IN-30 cytotoxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CDK9 inhibitor, CDK9-IN-30.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), leading to the release of paused RNAP II and productive transcription elongation.[1] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription of short-lived mRNAs. This disproportionately affects the expression of anti-apoptotic proteins like Mcl-1, which are crucial for the survival of many cancer cells.[1][2]
Q2: What is the expected cytotoxic effect of this compound on cancer cells versus non-cancerous cells?
Q3: How can I best design a cytotoxicity assay for this compound?
When designing a cytotoxicity assay, it is crucial to select an appropriate cell line, endpoint, and assay duration. For assessing the effect on non-cancerous cells, common choices include human umbilical vein endothelial cells (HUVECs) or normal human fibroblasts. The choice of assay (e.g., MTT, CellTiter-Glo) should be validated for your specific cell line and experimental conditions to avoid compound interference or other artifacts. A typical experiment would involve seeding cells at a known density, treating with a serial dilution of this compound for a defined period (e.g., 72 hours), and then measuring cell viability.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing high variability in the calculated IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to minimize well-to-well variability. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Inconsistent cell numbers can lead to variable results. |
| Compound Solubility | Visually inspect for precipitation of this compound in your culture medium. If solubility is an issue, consider using a different solvent or preparing fresh dilutions for each experiment. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outer wells or fill them with sterile PBS or water. |
| Incubation Time | Ensure consistent incubation times for all plates and experiments. Use a multichannel pipette for simultaneous addition of reagents. |
Guide 2: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. CellTiter-Glo)
Problem: You are getting different viability readings for this compound when using different assay methods.
| Potential Cause | Troubleshooting Step |
| Assay Principle | MTT measures metabolic activity (reduction of tetrazolium salts), while CellTiter-Glo measures ATP levels. These are different indicators of cell health and can be affected differently by the compound or cellular state. |
| Compound Interference | Some compounds can directly interfere with the assay chemistry. For example, polyphenols have been shown to interfere with the MTT assay. Run a control with the compound in cell-free media to check for direct effects on the assay reagents. |
| Assay Sensitivity | Luminescent assays like CellTiter-Glo are generally more sensitive than colorimetric assays like MTT. This can lead to differences in the lower range of detection. |
| Cellular Stress | The MTT reagent itself can be toxic to cells, especially with longer incubation times. This can confound the results of a cytotoxicity experiment. |
Quantitative Data
As specific data for this compound in non-cancerous cell lines is not publicly available, the following table provides cytotoxicity data for other selective CDK9 inhibitors for comparative purposes.
| Inhibitor | Non-Cancerous Cell Line | Assay | IC50 / EC50 | Reference |
| CDKI-73 | Normal B and T cells | Apoptosis Assay | No effect observed | |
| Compound 9 (GenFleet) | CHL, CHO | Cell-based assay | No effect observed | |
| CDDD11-8 | Normal breast xenografts | In vivo study | No significant reduction in tissue growth |
Experimental Protocols
Protocol 1: General Cell Viability Assay (Luminescent ATP Assay, e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a non-cancerous cell line.
Materials:
-
Non-cancerous cell line (e.g., HUVEC)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well, opaque-walled microplates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle-only (e.g., DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72 hours.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: CDK9 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for a luminescent-based cytotoxicity assay.
References
Technical Support Center: Minimizing Experimental Variability with CDK9-IN-30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK9-IN-30. The information is designed to help minimize experimental variability and address common issues encountered during in vitro and cell-based assays.
Disclaimer: Publicly available information on this compound is limited. This guide incorporates data on other well-characterized CDK9 inhibitors to provide a comprehensive resource. Researchers should perform their own validation experiments to determine the optimal conditions for their specific assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription.[2][3] The P-TEFb complex, formed by CDK9 and its regulatory partner Cyclin T1, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to productive transcriptional elongation.[2][3] this compound has been shown to inhibit HIV-1 viral replication. In silico analysis suggests that this compound may act allosterically on the CDK9/Cyclin T1 complex.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is advisable to use freshly opened DMSO, as hygroscopic DMSO can affect the solubility of the compound.
Q3: What are the expected IC50 values for CDK9 inhibitors?
Q4: What are the potential off-target effects of CDK9 inhibitors?
A4: The selectivity of CDK9 inhibitors varies. Some inhibitors, particularly older-generation compounds, are "pan-CDK" inhibitors, meaning they also inhibit other cyclin-dependent kinases. For instance, SNS-032 is a potent inhibitor of CDK2, CDK7, and CDK9. Even more selective inhibitors may have off-target activities. For example, NVP-2, a highly selective CDK9 inhibitor, also shows activity against DYRK1B. Off-target effects can contribute to unexpected cellular phenotypes and experimental variability. It is crucial to consult kinome profiling data when available and to use multiple, structurally distinct inhibitors to confirm on-target effects.
Troubleshooting Guides
In Vitro Kinase Assays
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting steps. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. |
| Edge Effects | Avoid using the outer wells of the microplate, which are more prone to evaporation. Fill outer wells with sterile water or PBS to maintain humidity. |
| Compound Precipitation | Visually inspect for precipitate in stock solutions and assay wells. Determine the solubility of this compound in the final assay buffer. Ensure the final DMSO concentration is optimal (typically ≤1%). |
Issue 2: Inconsistent IC50 values.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Use a consistent source and lot of recombinant CDK9/Cyclin T1. Aliquot the enzyme to avoid repeated freeze-thaw cycles. Perform a kinase titration to determine the optimal enzyme concentration for each new batch. |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Use an ATP concentration at or near the Km for CDK9 to obtain more comparable IC50 values. |
| Assay Readout Interference | Run control experiments without the enzyme to check for compound interference with the detection reagents (e.g., fluorescence quenching or enhancement). |
| Incorrect Data Analysis | Use a consistent data analysis method and software. Ensure proper background subtraction and normalization. |
Cell-Based Assays
Issue 3: Low potency or lack of expected phenotype (e.g., no decrease in cell viability).
| Potential Cause | Troubleshooting Step |
| Compound Inactivity or Degradation | Confirm the identity and purity of your this compound stock. Prepare fresh working solutions from a frozen stock for each experiment. Test the stability of the compound in your cell culture medium at 37°C. |
| Cell Line Insensitivity | The chosen cell line may not be dependent on CDK9 activity for survival. Select cell lines known to be sensitive to CDK9 inhibition, such as those with MYC or MCL-1 dependency. |
| Suboptimal Treatment Conditions | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Assay Endpoint Mismatch | For cytostatic inhibitors, a proliferation assay (e.g., cell counting, DNA synthesis) may be more appropriate than a viability assay that measures metabolic activity (e.g., MTT, CellTiter-Glo). |
Issue 4: High variability in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension frequently during plating to prevent settling. |
| Plate Edge Effects | As with in vitro assays, avoid using the outer wells or fill them with media to minimize evaporation and temperature gradients. |
| Variable Incubation Times | Stagger the addition of reagents if processing multiple plates to ensure consistent incubation times for all plates. |
| Serum Effects | Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider using reduced-serum or serum-free media if appropriate for your cell line. |
Quantitative Data for Representative CDK9 Inhibitors
Specific IC50 and selectivity data for this compound are not widely available. The following tables provide data for other well-characterized CDK9 inhibitors to serve as a reference.
Table 1: In Vitro IC50 Values of Selected CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK7 IC50 (nM) | Reference(s) |
| NVP-2 | < 0.514 | >10,000 | >10,000 | >10,000 | >10,000 | |
| AZD4573 | < 4 | >40 | >40 | >40 | >40 | |
| Atuveciclib (BAY 1143572) | 6 | 1100 | 1000 | >10,000 | >10,000 | |
| SNS-032 | 4 | - | 38 | - | 62 | |
| Flavopiridol | 10 | 30 | 100 | 20 | 10 |
Table 2: Cellular Potency (GI50/IC50) of Selected CDK9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | GI50/IC50 (nM) | Reference(s) |
| NVP-2 | MOLT4 (Leukemia) | Proliferation | 9 | |
| AZD4573 | MOLM-13 (AML) | Apoptosis | ~30 | |
| Atuveciclib (BAY 1143572) | MV4-11 (AML) | Proliferation | ~100 | |
| SNS-032 | MOLT4 (Leukemia) | Proliferation | 173 |
Experimental Protocols
Protocol 1: In Vitro CDK9 Kinase Assay (Luminescence-Based)
This protocol is a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the activity of CDK9 and the inhibitory effect of this compound.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM EGTA, 0.02% Brij-35, 2 mM DTT).
-
Prepare a 4X solution of CDK9/Cyclin T1 enzyme in 1X kinase buffer.
-
Prepare a 4X solution of the substrate (e.g., a peptide substrate for CDK9) in 1X kinase buffer.
-
Prepare a 4X solution of ATP at the desired concentration (e.g., at the Km for CDK9) in 1X kinase buffer.
-
Prepare serial dilutions of this compound in 100% DMSO, and then dilute into 1X kinase buffer to a 4X final concentration. The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4X this compound dilution or vehicle control (DMSO in kinase buffer).
-
Add 2.5 µL of the 4X CDK9/Cyclin T1 enzyme solution.
-
Initiate the reaction by adding a 5 µL mixture of the 4X substrate and 4X ATP solutions.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background (no enzyme control) from all readings.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Viability Assay (Luminescence-Based)
This protocol provides a general method for assessing the effect of this compound on cell viability using a luminescent assay that measures ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Create a single-cell suspension and count the cells.
-
Seed the cells into a 96-well, white, clear-bottom plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should typically be ≤0.5%.
-
Add the desired volume of the diluted compound or vehicle control (media with the same percentage of DMSO) to the wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percent viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 or IC50 value.
-
Visualizations
Caption: Simplified CDK9/P-TEFb signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro CDK9 kinase inhibition assay.
Caption: A decision tree for troubleshooting common issues in CDK9 inhibitor experiments.
References
Technical Support Center: CDK9 Degradation and Half-Life In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the in vitro degradation and half-life of compounds targeting Cyclin-Dependent Kinase 9 (CDK9). As specific data for a compound designated "CDK9-IN-30" is not publicly available, this guide focuses on the established methodologies and provides illustrative data for assessing the degradation kinetics of any novel CDK9-targeting agent.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of the endogenous CDK9 protein?
A1: The endogenous CDK9 protein is relatively stable. Its half-life can vary depending on the cell type, but it is generally reported to be between 4 to 7 hours.[1] When CDK9 is not bound to a cyclin, its half-life is approximately 6 hours. However, its complexation with Cyclin T can increase its stability and extend its half-life by about six-fold.[2]
Q2: My compound is designed to degrade CDK9, but I don't see any degradation. What are the possible reasons?
A2: Several factors could contribute to a lack of observed degradation:
-
Ineffective Ternary Complex Formation: For proteolysis-targeting chimeras (PROTACs), the compound must effectively bring together CDK9 and an E3 ubiquitin ligase to form a stable ternary complex. If this complex does not form efficiently, ubiquitination and subsequent degradation will not occur.
-
Cell Line Specificity: The expression levels of the target E3 ligase can vary between cell lines. Ensure the cell line you are using expresses the necessary E3 ligase (e.g., Cereblon for thalidomide-based degraders).
-
Proteasome Inhibition: If the proteasome is not fully active in your experimental system, the degradation of ubiquitinated CDK9 will be impaired.
-
Compound Stability and Permeability: The compound itself may be unstable in your culture media or may not be effectively entering the cells.
-
Incorrect Dosing: The concentration of the compound may be too low to induce degradation effectively. A dose-response experiment is crucial.
Q3: How can I confirm that the observed decrease in CDK9 levels is due to proteasomal degradation?
A3: To confirm that the degradation is proteasome-dependent, you can pre-treat your cells with a proteasome inhibitor, such as MG132 or bortezomib, before adding your CDK9-targeting compound. If the degradation of CDK9 is blocked or significantly reduced in the presence of the proteasome inhibitor, it indicates that the process is mediated by the proteasome.[3]
Q4: What is a suitable positive control for a CDK9 degradation experiment?
A4: A well-characterized CDK9 degrader can be used as a positive control. An example from the literature is THAL-SNS-032, which has been shown to induce rapid and selective degradation of CDK9.[4] Using such a compound can help validate your experimental setup, including cell line responsiveness and antibody performance.
Troubleshooting Guides
Issue 1: High Variability in Western Blot Results for CDK9 Levels
-
Possible Cause: Inconsistent sample preparation leading to protein degradation.
-
Troubleshooting Step: Always prepare cell lysates on ice and add a protease inhibitor cocktail to your lysis buffer to prevent the degradation of proteins by endogenous proteases. Ensure equal protein loading by performing a protein quantification assay (e.g., BCA or Bradford assay) and loading the same amount of total protein for each sample.
-
Possible Cause: Uneven transfer during the western blotting process.
-
Troubleshooting Step: Ensure proper contact between the gel and the membrane during transfer. After transfer, you can stain the membrane with Ponceau S to visualize the transferred proteins and confirm even loading across the lanes.
Issue 2: No Degradation Observed in a Cycloheximide (CHX) Chase Assay
-
Possible Cause: The concentration of cycloheximide is insufficient to fully inhibit protein synthesis.
-
Troubleshooting Step: The optimal concentration of CHX can be cell-line dependent. A typical starting concentration is 50 µg/mL. You may need to perform a dose-response experiment to determine the lowest effective concentration that inhibits protein synthesis without causing excessive cytotoxicity.
-
Possible Cause: The time points chosen are not suitable for observing the degradation of your target.
-
Troubleshooting Step: If the protein is very stable, you may need to extend the duration of the CHX treatment. Conversely, for a rapidly degraded protein, you will need to collect samples at earlier time points. A pilot experiment with a broad range of time points is recommended.
Data Presentation
The following tables present illustrative data for a hypothetical CDK9 degrader, "Compound X," to demonstrate how quantitative data on degradation and half-life can be structured.
Table 1: Dose-Dependent Degradation of CDK9 by Compound X in MOLT4 Cells
| Compound X Concentration (nM) | CDK9 Protein Level (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 70 |
| 50 | 35 |
| 100 | 15 |
| 250 | <5 |
| 500 | <5 |
Cells were treated with the indicated concentrations of Compound X for 6 hours. CDK9 levels were determined by Western blot and quantified by densitometry.
Table 2: Time Course of CDK9 Degradation by Compound X (250 nM) in MOLT4 Cells
| Time (hours) | CDK9 Protein Level (% of t=0) |
| 0 | 100 |
| 1 | 85 |
| 2 | 60 |
| 4 | 30 |
| 6 | 10 |
| 8 | <5 |
| 12 | <5 |
| 24 | <5 |
Cells were treated with 250 nM of Compound X and harvested at the indicated time points. CDK9 levels were determined by Western blot and quantified by densitometry.
Table 3: In Vitro Half-Life of CDK9 in the Presence of Compound X
| Treatment | CDK9 Half-life (hours) |
| Vehicle (DMSO) | ~6.5 |
| Compound X (250 nM) | ~1.5 |
The half-life of CDK9 was determined by a cycloheximide chase assay followed by Western blot analysis.
Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation
-
Cell Treatment: Plate cells (e.g., MOLT4) at an appropriate density and allow them to adhere overnight. Treat the cells with your CDK9-targeting compound at various concentrations for the desired duration. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the CDK9 band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cycloheximide (CHX) Chase Assay for Protein Half-Life
-
Cell Plating: Seed cells in multiple plates or wells to have a separate dish for each time point.
-
Compound Pre-treatment (Optional): If determining the half-life in the presence of your degrader, pre-treat the cells with the compound for a sufficient time to induce degradation.
-
CHX Treatment: Add cycloheximide to the culture medium at a final concentration of 50 µg/mL to inhibit new protein synthesis.
-
Time Course Collection: Harvest the cells at various time points after the addition of CHX (e.g., 0, 1, 2, 4, 6, 8 hours). The time 0 sample should be collected immediately after adding CHX.
-
Sample Analysis: Prepare cell lysates and perform Western blotting for CDK9 as described in Protocol 1.
-
Half-Life Determination: Quantify the CDK9 band intensities at each time point and normalize them to the intensity at time 0. Plot the percentage of remaining CDK9 against time on a semi-logarithmic scale. The time at which 50% of the protein remains is the half-life.
Visualizations
Caption: Workflow for Determining Compound-Induced CDK9 Degradation.
Caption: Workflow for Determining the In Vitro Half-Life of CDK9.
Caption: PROTAC-Mediated Degradation Pathway of CDK9.
References
- 1. CDK9 Is Constitutively Expressed throughout the Cell Cycle, and Its Steady-State Expression Is Independent of SKP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation [dspace.mit.edu]
Technical Support Center: Interpreting Unexpected Results with CDK9 Inhibitors
A Note on CDK9-IN-30: Publicly available data on the specific inhibitor this compound is limited. The primary characterization of this compound is in the context of inhibiting HIV-1 viral replication, as described in a 2013 publication in the Journal of Molecular Biology[1]. Detailed selectivity profiles, off-target effects, and established protocols for its use in broader cancer research applications are not widely available. Therefore, this guide provides troubleshooting advice and frequently asked questions based on the well-characterized effects of other selective CDK9 inhibitors. Researchers using this compound should consider this guidance as a general framework and may need to perform additional validation experiments.
Frequently Asked Questions (FAQs)
Q1: My CDK9 inhibitor shows weaker than expected potency in my cell-based assay. What are the possible causes?
A1: Several factors could contribute to lower than expected potency:
-
Cell Line Specificity: The anti-proliferative effect of CDK9 inhibitors can be cell-line dependent. Some cell lines may have intrinsic resistance mechanisms or may not be as reliant on the transcriptional targets of CDK9 for survival.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium. Precipitation of the compound will lead to a lower effective concentration. Visually inspect your stock solutions and working dilutions for any signs of precipitation.
-
Assay Type: The choice of viability or proliferation assay can influence the outcome. ATP-based assays (e.g., CellTiter-Glo) can be affected by changes in cellular metabolism, which are known to occur with CDK9 inhibition. Consider using a direct cell counting method or a DNA-based proliferation assay (e.g., CyQUANT™) to confirm your results.
-
Incorrect Dosing or Timing: Ensure that your dosing calculations are correct and that the incubation time is sufficient to observe a biological effect. A time-course experiment is recommended to determine the optimal treatment duration.
Q2: I am observing significant cell death at concentrations where I expect to see cytostatic effects. Is this normal?
A2: Yes, this can be an expected outcome. CDK9 is a critical regulator of transcription for short-lived anti-apoptotic proteins like Mcl-1 and Myc.[2][3] Inhibition of CDK9 can rapidly decrease the levels of these proteins, leading to the induction of apoptosis. The degree of apoptosis versus cell cycle arrest can be cell-type dependent.
Q3: Are there known off-target effects of CDK9 inhibitors that could explain my unexpected results?
A3: While highly selective CDK9 inhibitors are available, off-target effects are always a possibility, especially at higher concentrations. The selectivity of this compound has not been widely published. It is crucial to consult the manufacturer's data sheet for any available kinase screening data. If your results are inconsistent with known effects of CDK9 inhibition, consider the possibility that your inhibitor is affecting other kinases or cellular processes.
Q4: My cells seem to recover and resume proliferation after initial treatment with the CDK9 inhibitor. What could be happening?
A4: This phenomenon, known as transcriptional recovery or adaptive resistance, has been observed with CDK9 inhibitors. Cells can develop mechanisms to overcome the initial block in transcription. This can involve the reprogramming of the epigenetic landscape and the recovery of oncogene expression. This is an active area of research, and the exact mechanisms can be complex and cell-type specific.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicate wells in cell viability assays. | Inconsistent cell seeding, edge effects in the plate, or compound precipitation. | Ensure a homogenous single-cell suspension before and during plating. Avoid using the outer wells of the plate, or fill them with sterile media or PBS. Visually inspect for compound precipitation. |
| No change in the phosphorylation of RNA Polymerase II Ser2 after treatment. | Insufficient inhibitor concentration or treatment time. Inactive compound. Problems with antibody or Western blot protocol. | Perform a dose-response and time-course experiment. Verify the identity and activity of your inhibitor stock. Optimize your Western blot protocol and ensure your antibody is validated for this target. |
| Unexpected changes in cellular metabolism (e.g., altered glycolysis or fatty acid oxidation). | CDK9 inhibition has been shown to induce metabolic reprogramming in some cancer cells. | This may be an on-target effect. Consider performing metabolic assays (e.g., Seahorse analysis) to further investigate these changes. Studies have shown that CDK9 inhibition can lead to a switch to fatty acid oxidation in prostate cancer cells or inhibit glycolysis in B-cell acute lymphocytic leukemia.[4] |
| Development of resistance to the inhibitor over time. | Acquired mutations in the CDK9 kinase domain (e.g., L156F) can reduce inhibitor binding. Upregulation of compensatory signaling pathways. | Sequence the CDK9 gene in resistant clones to check for mutations.[5] Perform RNA-seq or proteomic analysis to identify upregulated pathways that could be co-targeted. |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the ability of an inhibitor to block the enzymatic activity of recombinant CDK9/Cyclin T1.
| Step | Procedure |
| 1. Reagent Preparation | Prepare serial dilutions of this compound in DMSO. Prepare a master mix containing kinase buffer, ATP, and a suitable peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II). |
| 2. Kinase Reaction | Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. Add the master mix to all wells. Initiate the kinase reaction by adding recombinant CDK9/Cyclin T1 enzyme. Incubate at 30°C for a specified time (e.g., 1 hour). |
| 3. Signal Detection | Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. |
| 4. Data Analysis | Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). |
Cell Viability Assay (CellTiter-Glo® Format)
This assay assesses the effect of the inhibitor on cell proliferation and viability.
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight. |
| 2. Compound Treatment | Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 72 hours). |
| 3. Reagent Addition | Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol. |
| 4. Signal Measurement | Mix the contents by orbital shaking to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal. Measure luminescence with a plate reader. |
| 5. Data Analysis | Calculate cell viability as a percentage of the vehicle control and determine the GI50 or IC50 value. |
Western Blot for Downstream Target Engagement
This protocol verifies that the inhibitor is engaging its target in cells by assessing the phosphorylation of a known downstream substrate.
| Step | Procedure |
| 1. Cell Treatment and Lysis | Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. |
| 2. Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford assay. |
| 3. SDS-PAGE and Transfer | Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. |
| 4. Immunoblotting | Block the membrane and incubate with primary antibodies against p-RNA Pol II (Ser2), total RNA Pol II, Mcl-1, Myc, and a loading control (e.g., GAPDH or β-actin). Wash and incubate with the appropriate HRP-conjugated secondary antibodies. |
| 5. Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. |
Signaling Pathways and Experimental Workflows
References
- 1. Effect of mimetic CDK9 inhibitors on HIV-1-activated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huntingtheninja.com [huntingtheninja.com]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CDK9 Inhibitors: CDK9-IN-30 vs. Flavopiridol in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two cyclin-dependent kinase 9 (CDK9) inhibitors, the novel, selective compound CDK9-IN-30 and the well-established pan-CDK inhibitor, Flavopiridol. This analysis is supported by available experimental data to inform preclinical research and development.
The inhibition of cyclin-dependent kinase 9 (CDK9) has emerged as a promising strategy in cancer therapy. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, thereby promoting the transcription of critical oncogenes and anti-apoptotic proteins. This guide contrasts the performance and characteristics of this compound, a newer, purportedly selective CDK9 inhibitor, with Flavopiridol, a first-generation, broad-spectrum CDK inhibitor that has undergone extensive preclinical and clinical investigation.
Mechanism of Action: A Tale of Selectivity
This compound is designed as a potent and selective inhibitor of CDK9. Its mechanism is centered on the targeted inhibition of the P-TEFb complex, which is crucial for the transcriptional elongation of genes essential for cancer cell survival and proliferation. By selectively targeting CDK9, this compound aims to offer a wider therapeutic window with potentially fewer off-target effects compared to less selective inhibitors. However, detailed public data on its selectivity profile and quantitative potency remains limited.
Flavopiridol (also known as Alvocidib) is a pan-CDK inhibitor with activity against a range of cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1][2] Its anti-cancer effects are largely attributed to its potent inhibition of CDK9, leading to the suppression of transcription of short-lived anti-apoptotic proteins like Mcl-1.[3][4] While effective, its broad activity can contribute to a narrower therapeutic index and a range of toxicities observed in clinical trials.[4]
Quantitative Performance Data
A direct head-to-head comparison of quantitative data is challenging due to the limited availability of public information on this compound. The following tables summarize the available biochemical and cellular potency data for Flavopiridol.
Table 1: Flavopiridol - Biochemical IC50 Values Against Cyclin-Dependent Kinases
| Target | IC50 (nM) |
| CDK1 | ~40 |
| CDK2 | ~40 |
| CDK4 | ~40 |
| CDK6 | ~40 |
| CDK7 | 300 |
| CDK9 | 20-100 |
Data sourced from multiple studies, individual values may vary based on assay conditions.
Table 2: Flavopiridol - Anti-proliferative Activity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 16 |
| PC3 | Prostate Cancer | 10 |
| HCT116 | Colon Cancer | 13 |
| A2780 | Ovarian Cancer | 15 |
| Mia PaCa-2 | Pancreatic Cancer | 36 |
| K562 | Chronic Myelogenous Leukemia | 130 |
| KKU-055 | Cholangiocarcinoma | 40.1 ± 1.8 |
| KKU-100 | Cholangiocarcinoma | 91.9 ± 6.2 |
| KKU-213 | Cholangiocarcinoma | 58.2 ± 4.3 |
| KKU-214 | Cholangiocarcinoma | 56 ± 9.7 |
| KMH2 | Anaplastic Thyroid Cancer | 130 ± 2 |
| BHT-101 | Anaplastic Thyroid Cancer | 120 ± 7 |
| CAL62 | Anaplastic Thyroid Cancer | 100 ± 20 |
IC50 values are indicative of the concentration required to inhibit 50% of cell growth and can vary based on the assay duration and conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. The following are generalized protocols for key experiments used to evaluate and compare CDK9 inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Flavopiridol (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is used to assess the effect of the inhibitors on the CDK9 signaling pathway.
-
Cell Treatment and Lysis: Treat cells with the inhibitors at various concentrations for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-RNAPII (Ser2), Mcl-1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Visualizing the Comparison and Mechanisms
To better understand the concepts discussed, the following diagrams illustrate the CDK9 signaling pathway, a typical experimental workflow, and the logical comparison between this compound and Flavopiridol.
CDK9 Signaling Pathway and Inhibition
Experimental Workflow for Inhibitor Evaluation
Logical Comparison of Inhibitor Attributes
Conclusion
Flavopiridol is a potent, well-characterized pan-CDK inhibitor with a substantial body of preclinical and clinical data supporting its anti-cancer activity, which is largely driven by CDK9 inhibition. However, its lack of selectivity contributes to a challenging toxicity profile. This compound represents a more targeted approach, with its purported selectivity for CDK9 offering the potential for an improved therapeutic window.
The current lack of publicly available, peer-reviewed data on the efficacy and selectivity of this compound makes a direct and comprehensive comparison with Flavopiridol challenging. Further research and publication of data on this compound are necessary to fully elucidate its therapeutic potential and to definitively position it relative to established CDK inhibitors like Flavopiridol. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies. Researchers are encouraged to use these methodologies to generate data that will allow for a more direct comparison of these and other CDK9 inhibitors.
References
A Comparative Guide to CDK9 Inhibitors: The Pan-CDK Inhibitor Alvocidib vs. the Highly Selective NVP-2
Note to the reader: Publicly available scientific literature and databases contain limited information on the specific compound "CDK9-IN-30," with details restricted to its identification as a CDK9 inhibitor with activity against HIV-1 replication.[1][2][3] This lack of comprehensive data on its biochemical potency, selectivity, and cellular mechanism of action precludes a detailed, data-driven comparison with the well-characterized drug Alvocidib.
To fulfill the objective of comparing a broad-spectrum CDK inhibitor with a selective one, this guide will provide a detailed comparison between Alvocidib (Flavopiridol) , a first-generation, pan-CDK inhibitor, and NVP-2 , a potent and highly selective preclinical CDK9 inhibitor. This comparison will serve researchers, scientists, and drug development professionals by highlighting the mechanistic and functional differences that arise from distinct selectivity profiles.
Introduction to CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of gene transcription.[4][5] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and negative elongation factors. This action releases RNAP II from promoter-proximal pausing, a critical rate-limiting step, allowing for productive transcript elongation. In many cancers, particularly hematological malignancies, tumor cells become dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and survival factors like MYC. Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy to selectively induce apoptosis in these cancer cells.
Alvocidib (also known as Flavopiridol) was one of the first CDK inhibitors to enter clinical trials. It is a potent, ATP-competitive inhibitor of multiple CDKs, affecting not only transcription (via CDK9 and CDK7) but also cell cycle progression (via CDK1, CDK2, CDK4, and CDK6). This broad activity contributes to its potent anti-tumor effects but also to a narrow therapeutic window and off-target toxicities.
NVP-2 is a next-generation, ATP-competitive inhibitor developed as a highly potent and selective probe for CDK9. Its high degree of selectivity allows for the specific interrogation of CDK9 function, separating the effects of transcriptional inhibition from those of cell cycle arrest.
Mechanism of Action
Both Alvocidib and NVP-2 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. However, their differing selectivity profiles lead to distinct downstream cellular consequences.
Alvocidib: As a pan-CDK inhibitor, Alvocidib's mechanism is twofold:
-
Transcriptional Inhibition: By potently inhibiting CDK9, Alvocidib prevents the phosphorylation of the RNAP II CTD. This leads to a global shutdown of transcriptional elongation, preferentially affecting genes with short-lived mRNA transcripts. This results in the rapid depletion of key survival proteins, such as Mcl-1 and XIAP, thereby inducing apoptosis in dependent cancer cells. Its inhibition of CDK7 also contributes to this effect.
-
Cell Cycle Arrest: Through inhibition of CDK1, CDK2, CDK4, and CDK6, Alvocidib blocks cell cycle progression at the G1/S and G2/M checkpoints. This direct anti-proliferative effect contributes to its overall anti-tumor activity.
NVP-2: As a highly selective CDK9 inhibitor, the mechanism of NVP-2 is primarily focused on transcriptional modulation:
-
Selective Transcriptional Inhibition: NVP-2 potently and specifically inhibits CDK9/Cyclin T1 activity. This leads to a reduction in RNAP II Serine 2 phosphorylation, suppressing the transcription of CDK9-dependent genes, including Mcl-1 and MYC, and ultimately inducing apoptosis in sensitive cell lines. Because it does not significantly inhibit cell cycle CDKs at effective concentrations, its cellular effects can be more directly attributed to the disruption of transcriptional elongation.
Quantitative Data: Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Alvocidib and NVP-2 against a panel of kinases, illustrating their distinct selectivity profiles.
| Kinase Target | Alvocidib IC50 (nM) | NVP-2 IC50 (nM) | Primary Function |
| CDK9/CycT1 | 20 - 40 | 0.514 | Transcription Elongation |
| CDK1/CycB | ~40 | 584 | G2/M Cell Cycle |
| CDK2/CycA | ~40 | 706 | G1/S Cell Cycle |
| CDK4/CycD1 | ~40 | >10,000 | G1 Cell Cycle |
| CDK5/p25 | - | - | Neuronal Function |
| CDK6/CycD3 | ~40 | >10,000 | G1 Cell Cycle |
| CDK7/CycH | >100 | >10,000 | Transcription Initiation |
| DYRK1B | - | 350 | Various |
Data compiled from multiple sources. Values can vary based on assay conditions.
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize key pathways and experimental procedures relevant to the study of CDK9 inhibitors.
Caption: CDK9 Signaling in Transcriptional Elongation.
Caption: Differential Mechanisms of Alvocidib and NVP-2.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are generalized protocols for key experiments used to characterize CDK9 inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK9.
-
Objective: To determine the concentration of an inhibitor required to reduce CDK9 kinase activity by 50%.
-
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme complex.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
Substrate: A peptide substrate or a protein like the GST-RNAP II CTD fusion protein.
-
ATP solution, spiked with a radioactive isotope (γ-³²P-ATP or γ-³³P-ATP) for detection.
-
Test inhibitors (Alvocidib, NVP-2) serially diluted in DMSO.
-
Phosphocellulose paper or filter plates.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant CDK9/CycT1, and the substrate in microcentrifuge tubes or a 96-well plate.
-
Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/γ-³²P-ATP solution.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with the wash buffer to remove unincorporated radioactive ATP, leaving only the radiolabeled substrate bound to the paper.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and survival.
-
Objective: To determine the concentration of an inhibitor that reduces the number of viable cells by 50% (GI50 or IC50).
-
Materials:
-
Cancer cell line of interest (e.g., MOLT-4, MV-4-11 leukemia cells).
-
Complete cell culture medium.
-
Test inhibitors (Alvocidib, NVP-2) serially diluted.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or MTS reagent).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to acclimate.
-
Treat the cells with a range of concentrations of the test inhibitor or DMSO vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
Measure the signal (luminescence or absorbance) using the appropriate plate reader.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Western Blotting for Downstream Target Modulation
This technique is used to detect changes in the levels and phosphorylation status of proteins downstream of CDK9.
-
Objective: To confirm the on-target effect of the inhibitor in a cellular context by measuring changes in the phosphorylation of RNAP II and the expression of Mcl-1.
-
Materials:
-
Cancer cell line of interest.
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-Mcl-1, anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Treat cells with the inhibitor at various concentrations and for different time points.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands. Analyze band intensity to quantify changes in protein levels or phosphorylation.
-
Conclusion
The comparison between the pan-CDK inhibitor Alvocidib and the selective CDK9 inhibitor NVP-2 highlights a key theme in modern drug development: the pursuit of target specificity to improve therapeutic index.
-
Alvocidib demonstrates potent anti-cancer activity through the dual mechanisms of transcriptional inhibition and cell cycle arrest. However, its broad kinase inhibition profile is associated with significant toxicities that have complicated its clinical development.
-
NVP-2 represents a more targeted approach. By specifically inhibiting CDK9, it allows for the potent suppression of key oncogenic survival pathways with minimal direct impact on cell cycle machinery. This high selectivity makes it an excellent research tool to dissect the specific functions of CDK9 and provides a blueprint for developing next-generation therapeutics with a potentially wider therapeutic window.
For researchers, the choice between a pan-inhibitor and a selective inhibitor depends on the experimental question. Alvocidib may be useful for achieving broad cytotoxic effects, while NVP-2 is superior for studies focused specifically on the consequences of inhibiting transcriptional elongation. This comparative guide provides the foundational data and methodologies to aid in these critical research and development decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK9抑制剂 | MCE [medchemexpress.cn]
- 3. This compound | CDK9抑制剂 | CAS 748146-89-6 | 美国InvivoChem [invivochem.cn]
- 4. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CDK9 Inhibitors: CDK9-IN-30 vs. NVP-2
For researchers and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of a target and for developing novel therapeutics. Cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a critical target in oncology and other therapeutic areas. This guide provides an objective comparison of two notable CDK9 inhibitors, CDK9-IN-30 and NVP-2, focusing on their selectivity profiles and the experimental methodologies used for their characterization.
At a Glance: Comparative Selectivity of this compound and NVP-2
A direct comparison of the selectivity of this compound and NVP-2 is challenging due to the limited publicly available data for this compound. However, extensive data for NVP-2 showcases its high potency and selectivity for CDK9.
| Inhibitor | CDK9 IC50 | Selectivity Profile |
| This compound | Data not publicly available | Data not publicly available |
| NVP-2 | < 0.514 nM (CDK9/CycT)[1] | Highly selective for CDK9. Off-target activity observed against DYRK1B (IC50 = 350 nM), with binding activity also noted for CDK7 and CDK13.[1] |
In-Depth Selectivity Profile of NVP-2
NVP-2 is a potent, ATP-competitive inhibitor of CDK9 with a sub-nanomolar IC50 value.[1] Its selectivity has been extensively characterized using broad kinase screening panels.
Biochemical Kinase Selectivity
A comprehensive Kinomescan™ profiling of NVP-2 against a panel of 468 kinases at a concentration of 1µM demonstrated its high selectivity. The primary targets identified with greater than 99% inhibition were CDK9 and DYRK1B.[1] Further biochemical evaluation revealed a significant selectivity window between CDK9 and its off-targets.
| Kinase | IC50 | Fold Selectivity vs. CDK9 |
| CDK9/CycT | < 0.514 nM[1] | - |
| DYRK1B | 350 nM | > 681-fold |
| CDK7 | > 10 µM | > 19,455-fold |
| CDK1/CycB | 0.584 µM | ~1,136-fold |
| CDK2/CycA | 0.706 µM | ~1,373-fold |
| CDK16/CycY | 0.605 µM | ~1,177-fold |
Note: Fold selectivity is calculated based on the reported IC50 values.
Cellular Target Engagement
In cellular assays, NVP-2 demonstrated potent and selective engagement of CDK9. In MOLT-4 cells, chemical proteomics using the Kinativ™ platform showed strong engagement of CDK9 and CDK10 by NVP-2. Furthermore, an affinity competition assay using a biotinylated pan-CDK inhibitor (AT7519) confirmed that NVP-2 selectively engages CDK9 in cells, with no engagement of CDK2 or CDK7 observed.
Selectivity Profile of this compound
Detailed, publicly available quantitative data on the selectivity of this compound is limited. While it is classified as a CDK9 inhibitor, a comprehensive kinome-wide selectivity profile and IC50 values against a broad panel of kinases are not readily accessible in the reviewed literature. To rigorously evaluate its suitability as a selective probe, further experimental characterization using established biochemical and cellular assays is recommended.
Experimental Methodologies
The following are detailed protocols for key experiments typically used to characterize the selectivity of CDK9 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CDK9/Cyclin T1.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by CDK9, the antibody binds, bringing the donor and acceptor into close proximity, which generates a FRET signal. An inhibitor prevents this phosphorylation, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Perform serial dilutions of the test inhibitor (e.g., this compound or NVP-2) in DMSO, followed by a further dilution in the assay buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2.5 µL of the inhibitor dilution.
-
Add 2.5 µL of a pre-mixed solution containing CDK9/Cyclin T1 and a fluorescein-labeled substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to its Km value).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Analysis:
-
Measure the fluorescence at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) using a plate reader capable of TR-FRET.
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).
-
Plot the ratio against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Experimental Workflow for TR-FRET Kinase Assay
Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA®)
This assay confirms target engagement within a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Principle: The binding of a small molecule inhibitor to its target protein can increase the protein's stability and resistance to heat-induced denaturation. By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein, a shift in the melting curve indicates target engagement.
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor (e.g., this compound or NVP-2) at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (CDK9) in the soluble fraction by Western blotting using a specific anti-CDK9 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble CDK9 against the temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 of target engagement.
-
CDK9 Signaling Pathway in Transcriptional Regulation
Caption: CDK9/P-TEFb signaling pathway and the point of inhibitor action.
Conclusion
NVP-2 has been extensively characterized as a highly potent and selective CDK9 inhibitor, supported by robust biochemical and cellular data. Its selectivity profile makes it a valuable tool for studying the biological roles of CDK9. In contrast, while this compound is designated as a CDK9 inhibitor, the lack of comprehensive, publicly available selectivity data makes a direct and thorough comparison with NVP-2 difficult. For researchers considering the use of this compound, independent and rigorous characterization of its selectivity is crucial to ensure the validity of experimental findings. The choice between these inhibitors will ultimately depend on the specific experimental context and the level of selectivity required.
References
Validating CDK9-IN-30 On-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, with a focus on the methodologies used to validate their on-target effects. While specific public data on CDK9-IN-30 is limited, this document outlines the established experimental framework for characterizing any novel CDK9 inhibitor and compares the performance of several well-documented alternatives.
The Central Role of CDK9 in Transcriptional Regulation
Cyclin-dependent kinase 9 (CDK9) is a critical enzyme in the regulation of gene transcription.[1][2][3] It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner, most commonly Cyclin T1.[3][4] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event is a key step in releasing Pol II from a paused state, allowing for productive transcript elongation.
Dysregulation of CDK9 activity is implicated in various cancers, where it often leads to the overexpression of anti-apoptotic proteins and oncogenes, making it a compelling therapeutic target. CDK9 inhibitors act by competing with ATP in the kinase domain of CDK9, thereby preventing the phosphorylation of RNA Polymerase II and halting transcriptional elongation.
Comparative Analysis of CDK9 Inhibitors
The ideal CDK9 inhibitor demonstrates high potency against CDK9 while maintaining selectivity over other cyclin-dependent kinases to minimize off-target effects and toxicity. The following table summarizes the biochemical potency of several prominent CDK9 inhibitors.
| Inhibitor | CDK9 IC₅₀ (nM) | Selectivity Profile | Key Features |
| Atuveciclib (BAY-1143572) | 13 (low ATP), 380 (high ATP) | >50-fold selective over other CDKs. | First oral ATP-competitive CDK9 inhibitor with demonstrated tolerability. |
| Enitociclib (VIP152) | - | - | Has shown benefit in patients with advanced high-grade lymphoma and solid tumors in clinical trials. |
| Dinaciclib | - | Pan-CDK inhibitor. | Targets a broad range of CDKs involved in transcription and cell cycle control, which can lead to significant toxicity. |
| Fadraciclib (CYC065) | 26 | Selective for CDK2 and CDK9. | Induces a rapid decrease in pSer2-RNAP II and loss of MCL-1, leading to cell death. |
| KB-0742 | 6 (low ATP) | >100-fold selective against cell-cycle CDKs. | Reduces RNAP II Ser2 phosphorylation and induces growth arrest. |
IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from various sources and assay conditions may differ.
Experimental Protocols for Validating On-Target Effects
A multi-faceted approach is necessary to rigorously validate the on-target effects of a novel CDK9 inhibitor like this compound. This involves a combination of biochemical assays, cell-based functional assays, and target engagement studies.
Biochemical Potency and Selectivity Assays
Objective: To determine the direct inhibitory activity of the compound on purified CDK9 and to assess its selectivity against other kinases.
Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Principle: This assay measures the inhibition of the enzymatic activity of purified CDK9/Cyclin T1.
-
Procedure:
-
Purified recombinant CDK9/Cyclin T1 is incubated with a peptide substrate derived from the RNA Polymerase II C-terminal domain and ATP.
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed, and the amount of phosphorylated substrate is detected using a specific antibody labeled with a fluorescent donor and an acceptor molecule.
-
Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal that is inversely proportional to the inhibitor's activity.
-
The IC₅₀ value is calculated from the dose-response curve.
-
-
Selectivity Profiling: The same assay is performed against a panel of other purified kinases (especially other CDKs) to determine the selectivity of the inhibitor.
Cellular Target Engagement and Mechanism of Action
Objective: To confirm that the inhibitor engages CDK9 within a cellular context and elicits the expected downstream biological effects.
Methodology (Western Blot Analysis):
-
Principle: To measure the levels of phosphorylated RNA Polymerase II and downstream target proteins.
-
Procedure:
-
Cancer cell lines known to be sensitive to transcriptional inhibition (e.g., those with MYC or MCL-1 dependencies) are treated with the CDK9 inhibitor at various concentrations and time points.
-
Cell lysates are prepared, and proteins are separated by gel electrophoresis.
-
Proteins are transferred to a membrane and probed with antibodies specific for:
-
Phospho-Serine 2 of the RNA Pol II CTD (the direct substrate of CDK9).
-
Total RNA Pol II (as a loading control).
-
Short-lived anti-apoptotic proteins like MCL-1 and MYC (whose expression is highly dependent on active transcription).
-
-
-
Expected Outcome: A potent and on-target CDK9 inhibitor should cause a dose-dependent decrease in the phosphorylation of Serine 2 on RNA Pol II, followed by a reduction in the levels of MCL-1 and MYC proteins.
Cellular Viability and Apoptosis Assays
Objective: To determine the functional consequence of CDK9 inhibition on cancer cell survival.
Methodology:
-
Cell Viability (e.g., CellTiter-Glo®):
-
Cancer cells are plated and treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), a reagent is added that measures ATP levels, which correlate with the number of viable cells.
-
-
Apoptosis (e.g., Annexin V/PI Staining):
-
Cells are treated with the inhibitor.
-
Cells are stained with fluorescently labeled Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).
-
The percentage of apoptotic cells is quantified using flow cytometry.
-
-
Expected Outcome: Effective CDK9 inhibition should lead to a decrease in cell viability and an increase in apoptosis, particularly in transcriptionally addicted cancer cell lines.
References
A Head-to-Head Comparison of Selective CDK9 Inhibitors: MC180295 and Other Leading Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a compelling target. As a key regulator of transcriptional elongation, its inhibition offers a promising strategy to suppress the expression of oncogenes and anti-apoptotic proteins that are critical for cancer cell survival. This guide provides an objective comparison of MC180295, a potent and selective CDK9 inhibitor, with other leading selective CDK9 inhibitors: NVP-2, AZD4573, and KB-0742. The comparison is based on publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
The Role of CDK9 in Transcriptional Regulation and Cancer
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a critical step in productive gene transcription. It achieves this by phosphorylating the C-terminal domain (CTD) of Pol II and other negative elongation factors. In many cancers, there is a heightened reliance on the continuous transcription of short-lived mRNAs encoding survival proteins like MYC and MCL-1, making these tumors particularly vulnerable to CDK9 inhibition.
Biochemical Potency and Selectivity
A key attribute of a high-quality chemical probe or drug candidate is its selectivity for the intended target over other related proteins, such as other members of the CDK family. The following tables summarize the biochemical potency (IC50 values) of MC180295, NVP-2, AZD4573, and KB-0742 against CDK9 and a panel of other cyclin-dependent kinases.
Table 1: Biochemical Potency of Selective CDK9 Inhibitors
| Inhibitor | CDK9/CycT1 IC50 (nM) |
| MC180295 | 5[1] |
| NVP-2 | 0.514[2][3] |
| AZD4573 | <4[4] |
| KB-0742 | 6 |
Table 2: Kinase Selectivity Profile of MC180295, NVP-2, AZD4573, and KB-0742
| Kinase | MC180295 IC50 (nM) | NVP-2 IC50 (nM) | AZD4573 (% Inhibition @ 1µM) | KB-0742 (Fold Selectivity vs CDK9) |
| CDK9/CycT1 | 5 | 0.514 | >99 | 1 |
| CDK1/CycB | 138 | 584 | - | >50 |
| CDK2/CycA | 233 | 706 | - | >50 |
| CDK4/CycD1 | 112 | >10000 | - | >50 |
| CDK5/p25 | 186 | 1050 | - | >50 |
| CDK7/CycH | 555 | >10000 | - | >50 |
Note: Data for each inhibitor was obtained from different studies and kinase panels, which may affect direct comparability. Please refer to the cited sources for specific experimental conditions.
Cellular Activity
The in vitro efficacy of these CDK9 inhibitors has been evaluated in various cancer cell lines, demonstrating their ability to inhibit proliferation and induce apoptosis.
Table 3: In Vitro Cellular Activity of Selective CDK9 Inhibitors
| Inhibitor | Cell Line(s) | Endpoint | Potency |
| MC180295 | 46 cancer cell lines | Growth Inhibition | Median IC50: 171 nM |
| NVP-2 | MOLT4 (T-ALL) | Proliferation | IC50: 9 nM |
| AZD4573 | Hematological cancer cell lines | Caspase Activation (6h) / Viability (24h) | Median EC50: 30 nM / GI50: 11 nM |
| KB-0742 | 22Rv1 (Prostate), MV-4-11 (AML) | Growth Inhibition (GR50) | 183 nM, 288 nM |
In Vivo Efficacy
The anti-tumor activity of these selective CDK9 inhibitors has been demonstrated in various preclinical xenograft models.
Table 4: In Vivo Efficacy of Selective CDK9 Inhibitors
| Inhibitor | Tumor Model | Dosing Regimen | Outcome |
| MC180295 | AML and colon cancer xenografts | 20 mg/kg, i.p., q.o.d. | Significant tumor regression and prolonged survival |
| NVP-2 | Murine liver cancer model | 2.5 or 5 mg/kg, once daily, 5 days/week | Dose-dependent survival benefit |
| AZD4573 | Hematological tumor xenografts (MV-4-11) | 15 mg/kg, twice weekly | Tumor regression |
| KB-0742 | Castration-resistant prostate cancer xenograft | 3-day on/4-day off regimen | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CDK9 signaling pathway and a general workflow for a kinase inhibition assay.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize CDK9 inhibitors. For specific details, it is recommended to consult the original research publications.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation : Prepare a reaction buffer containing the CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP. Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction : In a multi-well plate, combine the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Generation : Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add a detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Data Acquisition and Analysis : Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT/MTS Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the CDK9 inhibitor for a specified period (e.g., 72 hours).
-
MTT/MTS Incubation : Add MTT or MTS reagent to each well and incubate for 1-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization and Measurement : If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the GI50 or IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization : Monitor tumor growth. Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer the CDK9 inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement and Monitoring : Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
MC180295, NVP-2, AZD4573, and KB-0742 all demonstrate potent and selective inhibition of CDK9, leading to anti-proliferative effects in cancer cells and anti-tumor efficacy in preclinical models. While NVP-2 exhibits the highest reported biochemical potency, all four compounds show activity in the low nanomolar range. The choice of an inhibitor for a specific research application will depend on a variety of factors, including the desired selectivity profile, the cancer type of interest, and the intended experimental system (in vitro vs. in vivo). This guide provides a foundational comparison to aid in this selection process. For the most detailed and up-to-date information, researchers are encouraged to consult the primary literature for each compound.
References
Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Profile of a Selective CDK9 Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, NVP-2, with other kinases. Due to the lack of publicly available data for "CDK9-IN-30," we are using NVP-2 as a representative highly selective CDK9 inhibitor to illustrate the principles of cross-reactivity analysis.
Executive Summary
NVP-2 is a potent and highly selective ATP-competitive inhibitor of CDK9.[1] Kinome-wide screening has demonstrated its high specificity for CDK9, with notable off-target activity primarily against DYRK1B.[1] This guide presents the quantitative inhibition data for NVP-2 against CDK9 and other kinases, details the experimental protocol for a common kinase assay, and provides visual representations of the experimental workflow and relevant signaling pathways.
Data Presentation: Kinase Selectivity Profile of NVP-2
The following table summarizes the in vitro inhibitory activity of NVP-2 against CDK9 and a selection of other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 | Reference |
| CDK9/CycT | 0.514 | 1 | [1][2] |
| DYRK1B | 350 | ~681 | |
| CDK1/CycB | 584 | ~1136 | |
| CDK16/CycY | 605 | ~1177 | |
| CDK2/CycA | 706 | ~1373 | |
| CDK7 | >10,000 | >19,455 |
Note: Lower IC50 values indicate higher potency. Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of CDK9.
Experimental Protocols
The determination of kinase inhibition and selectivity is commonly performed using in vitro biochemical assays. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., CDK9/Cyclin T1, DYRK1B)
-
Kinase-specific substrates
-
ATP
-
Test compound (e.g., NVP-2) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Luminescence Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Experimental Workflow
Caption: Workflow of a typical in vitro kinase inhibition assay using the ADP-Glo™ method.
Signaling Pathways
Caption: Simplified signaling pathways of CDK9 and the off-target kinase DYRK1B.
Discussion
The data clearly indicates that NVP-2 is a highly selective inhibitor for CDK9. Its potency against CDK9 is in the sub-nanomolar range, while its activity against other tested kinases, including other members of the CDK family, is significantly lower, with IC50 values in the mid- to high-nanomolar range. The most significant off-target activity is observed against DYRK1B, although there is still an approximately 681-fold window of selectivity.
CDK9 Signaling: CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a crucial role in regulating gene transcription. It phosphorylates the C-terminal domain of RNA Polymerase II, as well as negative elongation factors like DSIF and NELF, to release the polymerase from promoter-proximal pausing and transition into productive elongation.
DYRK1B Signaling: The primary off-target, DYRK1B, is involved in various signaling pathways, including the mTOR/AKT and Hedgehog pathways, which regulate cell growth, survival, and differentiation. Unintended inhibition of DYRK1B could therefore lead to complex cellular effects that are independent of CDK9 inhibition.
Conclusion
This guide highlights the importance of comprehensive kinase profiling for understanding the cross-reactivity of an inhibitor. While NVP-2 demonstrates high selectivity for CDK9, its interaction with other kinases, such as DYRK1B, should be considered when interpreting experimental data. The provided experimental protocol for the ADP-Glo™ assay offers a robust method for researchers to conduct their own kinase selectivity studies. The visualized workflow and signaling pathways serve as a clear reference for the experimental process and the biological context of CDK9 and its off-targets. Researchers using any kinase inhibitor should ideally perform or consult similar profiling to ensure the accurate attribution of observed phenotypes to the intended target.
References
A Head-to-Head In Vivo Comparison of Leading Selective CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a pivotal therapeutic target in oncology. As a core component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 is a master regulator of gene transcription. It phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), releasing it from promoter-proximal pausing and enabling the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC, upon which many cancers are dependent.[1][2][3] The development of selective CDK9 inhibitors represents a promising strategy to target these "transcriptionally addicted" tumors.
This guide provides a comparative overview of the in vivo performance of leading selective CDK9 inhibitors, including AZD4573 , KB-0742 , Enitociclib (VIP152) , and Voruciclib . While direct head-to-head in vivo studies are limited, this document collates available preclinical data to facilitate a comparative assessment for research and drug development. We also include data on older, less selective pan-CDK inhibitors such as Alvocidib and Dinaciclib for context.
The CDK9 Signaling Pathway
The diagram below illustrates the central role of CDK9 in transcriptional regulation. CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the P-TEFb complex. P-TEFb is held in an inactive state by the 7SK snRNP complex. Upon release, active P-TEFb phosphorylates RNAP II at Serine 2, promoting transcriptional elongation of key oncogenes.
Caption: CDK9 signaling pathway and the mechanism of action of selective inhibitors.
In Vivo Performance of Selective CDK9 Inhibitors
The following tables summarize the in vivo efficacy of several selective CDK9 inhibitors across various preclinical cancer models. It is important to note that these studies were not conducted head-to-head, and thus, direct comparisons of efficacy should be made with caution due to differences in experimental models, dosing schedules, and endpoint measurements.
Table 1: In Vivo Efficacy of AZD4573 in Hematologic Malignancies
| Cancer Model | Dosing and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MV-4-11 (AML) Xenograft | 15 mg/kg, i.v., twice weekly | Regression | [4][5] |
| RPMI-8226 (Multiple Myeloma) Xenograft | 15 mg/kg, i.v., Q7D | 86.6% TGI at day 22 | |
| NCI-H929 (Multiple Myeloma) Xenograft | 15 mg/kg, i.v., once weekly | Reduced tumor volume and prolonged survival | |
| OPM-2 (Multiple Myeloma) Xenograft | 15 mg/kg, i.v., once weekly | Reduced tumor volume and prolonged survival | |
| Patient-Derived Xenograft (AML) | Not specified | >50% reduction of leukemic blasts in 5 of 9 models |
Table 2: In Vivo Efficacy of KB-0742 in Solid Tumors and Lymphoma
| Cancer Model | Dosing and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| 22Rv1 (Prostate Cancer) Xenograft | Not specified | Tumor reduction | |
| Myxoid Liposarcoma Patient | 60 mg, p.o., 3 days on/4 days off | Radiographic regression of target lesions | |
| Adenoid Cystic Carcinoma Patients | 60 mg, p.o., 3 days on/4 days off weekly | Stable disease in 9 of 16 eligible patients |
Table 3: In Vivo Efficacy of Enitociclib (VIP152) in Hematologic Malignancies
| Cancer Model | Dosing and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| SU-DHL-10 (DLBCL) Xenograft | Not specified | Tumor growth inhibition to 0.5% of control | |
| JJN-3 (Multiple Myeloma) Xenograft | 15 mg/kg, i.v., once weekly | Reduced tumor volume and prolonged survival | |
| Cell line-derived and patient-derived xenografts (Mantle Cell Lymphoma) | Not specified | Potent inhibition of in vivo tumor growth |
Table 4: In Vivo Efficacy of Voruciclib in Solid Tumors
| Cancer Model | Dosing and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| KRAS-mutant Colorectal Cancer Xenograft | Not specified | Inhibition of tumor growth | |
| KRAS-mutant Lung Cancer Xenograft | Not specified | Inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are representative protocols for xenograft studies with CDK9 inhibitors.
General Xenograft Tumor Model Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a CDK9 inhibitor in a xenograft mouse model.
Caption: A generalized workflow for in vivo xenograft studies of CDK9 inhibitors.
Protocol: In Vivo Xenograft Efficacy Study with AZD4573
-
Animal Model: Female athymic nude mice are used.
-
Cell Line and Implantation: Human cancer cells (e.g., MV-4-11 for AML) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 150-200 mm³. Mice are then randomized into treatment and vehicle control groups.
-
Drug Formulation and Administration: AZD4573 is formulated for intravenous (i.v.) administration. A typical dosing schedule is 15 mg/kg, administered twice weekly.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic analysis. This typically involves Western blotting to assess the levels of p-RNAP II (Ser2), total RNAP II, MCL-1, and MYC to confirm target engagement and downstream effects.
Protocol: Pharmacodynamic Assessment in Xenograft Tumors
-
Dosing: Tumor-bearing animals are administered a single dose of the CDK9 inhibitor (e.g., TP-1287, the prodrug of alvocidib) or vehicle.
-
Tissue Collection: At various time points post-dose (e.g., 2, 4, 8, 24 hours), animals are euthanized, and tumor tissues are harvested and immediately snap-frozen in liquid nitrogen.
-
Protein Extraction: Tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p-RNAP II (Ser2), MCL-1, and cleaved caspase-3. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.
-
Analysis: The intensity of the protein bands is quantified to determine the time-dependent changes in the levels of the target proteins following drug administration.
Conclusion
The selective inhibition of CDK9 presents a compelling therapeutic strategy for cancers that are dependent on the continuous transcription of key oncogenes and survival proteins. Preclinical in vivo studies of selective CDK9 inhibitors such as AZD4573, KB-0742, and enitociclib have demonstrated significant anti-tumor activity in a variety of hematologic and solid tumor models. While direct head-to-head in vivo comparisons are currently lacking, the available data suggest that these agents effectively engage their target and induce tumor growth inhibition or regression.
For researchers and drug development professionals, the choice of a CDK9 inhibitor for further investigation will depend on the specific cancer type, the desired pharmacokinetic profile, and the therapeutic window. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for making informed decisions in the advancement of novel cancer therapies targeting CDK9. Future studies that directly compare the in vivo efficacy and safety of these promising selective CDK9 inhibitors will be invaluable in determining their optimal clinical development paths.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: The Selective CDK9 Inhibitor AZD4573 Versus Pan-CDK Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating biological pathways and developing novel therapeutics. This guide provides a comprehensive, data-driven comparison of the potent and selective CDK9 inhibitor, AZD4573, against three well-characterized pan-CDK inhibitors: Flavopiridol, Dinaciclib, and AT7519. This analysis aims to facilitate informed decisions in the selection of CDK inhibitors for preclinical cancer research.
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating transcriptional elongation of key proto-oncogenes and anti-apoptotic proteins. While early therapeutic strategies focused on pan-CDK inhibitors, which target multiple CDKs, the associated off-target effects and toxicities have spurred the development of more selective agents.
This guide benchmarks the performance of AZD4573, a highly selective CDK9 inhibitor, against the pan-CDK inhibitors Flavopiridol, Dinaciclib, and AT7519. It is important to note that publicly available, peer-reviewed data for a compound designated "CDK9-IN-30" is limited. Therefore, to provide a meaningful and data-rich comparison, we are using AZD4573 as a representative example of a potent and selective CDK9 inhibitor. This substitution allows for a robust comparative analysis based on published experimental data.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the biochemical potency and anti-proliferative activity of AZD4573 and the selected pan-CDK inhibitors.
Table 1: Biochemical IC50 Values Against a Panel of Cyclin-Dependent Kinases
| Kinase | AZD4573 IC50 (nM) | Flavopiridol IC50 (nM) | Dinaciclib IC50 (nM) | AT7519 IC50 (nM) |
| CDK9/CycT1 | <4 [1][2][3] | 20-100 [4] | 4 [5] | <10 |
| CDK1/CycB | >10-fold selective vs CDK9 | 20-100 | 3 | 210 |
| CDK2/CycA | >10-fold selective vs CDK9 | 20-100 | 1 | 47 |
| CDK4/CycD1 | >10-fold selective vs CDK9 | 20-100 | 110,000 | 100 |
| CDK5/p25 | >10-fold selective vs CDK9 | - | 1 | - |
| CDK6/CycD3 | >10-fold selective vs CDK9 | 20-100 | - | 170 |
| CDK7/CycH | >10-fold selective vs CDK9 | 875 | - | >1000 |
Note: IC50 values are compiled from various sources and may not be directly comparable due to differences in assay conditions.
Table 2: Anti-Proliferative Activity (GI50/IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | AZD4573 GI50 (nM) | Flavopiridol IC50 (nM) | Dinaciclib IC50 (nM) | AT7519 IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 11 (median for hematological cancers) | - | - | 391 |
| MOLM-13 | Acute Myeloid Leukemia | - | - | - | - |
| HCT116 | Colon Cancer | >30,000 (median for solid tumors) | 13 | - | 40-940 |
| MCF-7 | Breast Cancer | >30,000 (median for solid tumors) | 62.2 - 79.6 | - | 40 |
| A2780 | Ovarian Cancer | >30,000 (median for solid tumors) | 15 | 4 | - |
| PC3 | Prostate Cancer | >30,000 (median for solid tumors) | 10 | - | 710 |
Note: GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of the compound required to inhibit cell growth by 50%. These values are highly dependent on the cell line and assay duration.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize CDK inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the potency of an inhibitor against a specific kinase.
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of a specific CDK/cyclin complex by 50%.
Materials:
-
Recombinant human CDK/cyclin enzyme (e.g., CDK9/CycT1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution (at or near the Km for the specific kinase)
-
Substrate (e.g., a peptide or protein substrate for the specific CDK)
-
Test inhibitor (serially diluted)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96- or 384-well assay plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or a luminometer (for ADP-Glo™)
Procedure:
-
Reaction Setup: In each well of the assay plate, combine the kinase buffer, the specific CDK/cyclin enzyme, and the substrate.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO) for determining 100% enzyme activity.
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP for the radiometric method).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radiometric assays).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Add the ADP-Glo™ reagent to deplete unused ATP and then add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: CDK9 signaling pathway and points of inhibition by selective and pan-CDK inhibitors.
Caption: General experimental workflow for the evaluation of CDK inhibitors.
References
Validating CDK9-IN-30 as a Chemical Probe for Cyclin-Dependent Kinase 9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of CDK9-IN-30 as a chemical probe for Cyclin-Dependent Kinase 9 (CDK9). Due to the current lack of publicly available data specifically for this compound, this document outlines the necessary experimental validation steps and provides a comparative analysis with established, selective CDK9 inhibitors. This guide serves as a template for the rigorous characterization required to establish a compound as a reliable chemical probe.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2][3] It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner, predominantly Cyclin T1.[1][4] The CDK9/Cyclin T1 complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 (Ser2), as well as negative elongation factors, leading to the release of paused RNAPII and promoting productive gene transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. The development of selective CDK9 inhibitors is crucial for both basic research and clinical applications.
Biochemical Validation of a CDK9 Inhibitor
A critical first step in validating a chemical probe is to determine its potency and selectivity through in vitro biochemical assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CDK9. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Table 1: Comparison of In Vitro Potency of Selected CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | Notes |
| This compound | Data Not Available | |
| NVP-2 | 0.514 | Highly potent and selective inhibitor. |
| AZD4573 | < 4 | Potent inhibitor with high selectivity over other CDKs. |
| LDC000067 | 44 | Demonstrates over 55-fold selectivity against other CDKs. |
| Flavopiridol | ~300 | A pan-CDK inhibitor, often used as a reference compound. |
Kinome-Wide Selectivity Profiling
To be a useful chemical probe, an inhibitor must be highly selective for its intended target. Kinome-wide screening against a broad panel of kinases is essential to identify off-target effects. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.
Table 2: Selectivity Profile of NVP-2 (Example of a Selective Probe)
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| CDK9 | >99% | 0.514 |
| DYRK1B | >99% | 350 |
| CDK7 | >90% | >10,000 |
| CDK1/CycB | - | 584 |
| CDK2/CycA | - | 706 |
| Data for NVP-2 from reference |
Cellular Validation of CDK9 Engagement and Activity
Demonstrating that an inhibitor engages CDK9 in a cellular context and elicits the expected downstream biological effects is crucial for its validation as a chemical probe.
Cellular Target Engagement
Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm that the compound binds to CDK9 within intact cells.
Downstream Pathway Modulation
Inhibition of CDK9 should lead to a decrease in the phosphorylation of its direct substrate, RNAPII at Ser2. This can be assessed by Western blotting. Furthermore, as CDK9 regulates the transcription of short-lived anti-apoptotic proteins like Mcl-1, a reduction in their levels is an expected consequence of CDK9 inhibition.
Table 3: Cellular Activity Markers for CDK9 Inhibition
| Marker | Expected Change | Biological Significance |
| p-RNAPII (Ser2) | Decrease | Direct readout of CDK9 kinase activity inhibition in cells. |
| Mcl-1 Protein Levels | Decrease | Confirms functional consequence of transcriptional inhibition. |
| c-Myc Protein Levels | Decrease | Important oncogene transcriptionally regulated by CDK9. |
| Cleaved PARP | Increase | Indicates induction of apoptosis. |
Visualizing the CDK9 Signaling Pathway and Experimental Workflows
Experimental Protocols
In Vitro CDK9 Kinase Assay (TR-FRET)
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute this compound in DMSO, followed by dilution in assay buffer.
-
Kinase Reaction : In a low-volume 384-well plate, add the inhibitor dilution, a mix of recombinant CDK9/Cyclin T1 and a fluorescein-labeled substrate peptide, and initiate the reaction by adding ATP at its Km concentration.
-
Detection : After incubation, add a europium-labeled anti-phospho-substrate antibody.
-
Analysis : Read the plate on a TR-FRET-compatible reader. Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value using a four-parameter dose-response curve.
Kinome-Wide Selectivity Profiling (KINOMEscan™)
This is a competition binding assay where the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases is measured. The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound.
Western Blot for p-RNAPII (Ser2) and Mcl-1
-
Cell Culture and Treatment : Plate cancer cells (e.g., HeLa or a relevant cancer cell line) and treat with varying concentrations of this compound for a specified time (e.g., 6 hours). Include a vehicle control (e.g., DMSO).
-
Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies against p-RNAPII (Ser2), Mcl-1, and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis : Visualize bands using an ECL substrate and quantify band intensities. Normalize the target protein signals to the loading control.
Conclusion
To establish this compound as a valuable chemical probe, it is imperative to generate robust data on its potency, selectivity, and cellular activity. The experimental framework and comparative data presented in this guide provide a roadmap for the necessary validation studies. By demonstrating high potency for CDK9, a clean off-target profile, and the ability to modulate the CDK9 signaling pathway in cells, this compound can be confirmed as a reliable tool for investigating the biology of CDK9 and its role in disease.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for CDK9-IN-30
The responsible management and disposal of chemical reagents are critical for ensuring personnel safety and environmental protection within the laboratory. This document provides a comprehensive, step-by-step guide for the proper disposal of CDK9-IN-30, a potent cyclin-dependent kinase 9 inhibitor. Adherence to these procedures is essential to mitigate risks and maintain a safe research environment.
Core Principle: Treat this compound as Hazardous Waste
Given its nature as a biologically active small molecule, and in the absence of a specific Safety Data Sheet (SDS), this compound and all associated materials must be handled and disposed of as hazardous chemical waste. This precautionary approach ensures the highest level of safety. General safety guidelines for similar compounds indicate that they can be harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[1][2]
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound was not found, the hazards of a similar compound, CDK9-IN-15, are summarized below. It is imperative to obtain and consult the specific SDS for this compound from the manufacturer for definitive hazard information.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate PPE to prevent exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the safe collection, segregation, and disposal of all forms of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the source is the most critical step in a compliant disposal process.
-
Designated Waste Containers : All waste contaminated with this compound must be collected in a designated, leak-proof hazardous waste container. Never mix with non-hazardous waste.
-
Liquid Waste : Collect all solutions containing this compound in a dedicated liquid hazardous waste container. This includes unused solutions, and rinsate from cleaning contaminated glassware.
-
Solid Waste : Place all materials that have come into contact with this compound, such as contaminated gloves, bench paper, and pipette tips, into a designated solid hazardous waste container.
-
Sharps : Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
-
Empty Containers : The original this compound container, even if "empty," must be treated as hazardous waste. If local regulations permit, the container may be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO). The rinsate must be collected as liquid hazardous waste.
Step 2: Labeling of Waste Containers
Properly labeling hazardous waste containers is a legal and safety requirement.
-
Contents : Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Hazard Identification : Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
Step 3: Storage of Hazardous Waste
Waste must be stored safely and securely within the laboratory prior to collection by environmental health and safety (EHS) personnel.
-
Satellite Accumulation Area (SAA) : Store sealed and labeled hazardous waste containers in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment : Keep the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Compatibility : Ensure that this compound waste is not stored with incompatible chemicals.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Collection : Carefully collect the absorbed material and any other contaminated debris using non-sparking tools.
-
Decontamination : Clean the spill area with a suitable decontaminating agent. All cleaning materials must be collected as hazardous waste.
-
Disposal : Place all spill cleanup materials into the designated hazardous waste container.
Step 5: Final Disposal
-
Contact EHS : Once the hazardous waste container is full or has reached its accumulation time limit (as per institutional policy), contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.
-
Approved Waste Disposal Plant : All this compound waste must be disposed of through an approved and licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and EHS department for any questions or concerns.
References
Essential Safety and Operational Guide for Handling CDK9-IN-30
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the CDK9 inhibitor, CDK9-IN-30, ensuring laboratory safety and procedural clarity.
This document provides critical safety and logistical information for the handling of this compound, a potent cyclin-dependent kinase 9 (CDK9) inhibitor used in research. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of experimental outcomes. The following procedures are based on established safety protocols for handling similar chemical compounds.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent inhalation, ingestion, and skin or eye contact. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Specifications and Usage Guidelines |
| Respiratory | Chemical Fume Hood | Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
| N95 or higher-rated respirator | Recommended, especially when handling the powder form outside of a fume hood, to prevent inhalation. | |
| Hands | Nitrile or Neoprene Gloves | Wear two pairs of compatible chemical-resistant gloves. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles or Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield provides an additional layer of protection. |
| Body | Laboratory Coat | A fully buttoned lab coat is required to protect skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended for added protection when handling larger quantities or during potential splash hazards. |
Operational Plan: Step-by-Step Handling and Use
A structured workflow is critical for the safe and effective use of this compound in experimental settings. The following diagram outlines a typical experimental workflow, from preparation to data analysis.
General Experimental Workflow for this compound
Experimental Protocols
While specific experimental designs will vary, the following provides a generalized methodology for a cell-based assay using this compound.
1. Preparation of this compound Stock Solution:
-
In a chemical fume hood, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
2. Cell Treatment:
-
Culture cells to the desired confluency in appropriate growth media.
-
Dilute the this compound stock solution to the final working concentration in fresh cell culture media.
-
Remove the old media from the cells and replace it with the media containing this compound.
-
An equivalent volume of the solvent (e.g., DMSO) should be added to control cells.
3. Incubation and Data Collection:
-
Incubate the cells for the desired period under standard cell culture conditions.
-
Following incubation, harvest the cells for downstream analysis, such as protein extraction for Western blotting or RNA isolation for quantitative PCR (qPCR).
CDK9 Signaling Pathway
CDK9 is a key regulator of transcription elongation. It forms a complex with cyclin T1 to create the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), which allows for the transition from abortive to productive transcription elongation. Inhibition of CDK9 by compounds like this compound blocks this process, leading to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and can induce apoptosis in cancer cells.
Simplified CDK9 Signaling Pathway
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (e.g., cell culture media containing this compound) | Collect in a sealed, labeled hazardous waste container. Treatment to inactivate the compound may be required before final disposal, depending on institutional guidelines. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste stream for contaminated PPE. Do not mix with general laboratory waste. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
